molecular formula C10H8N2O2 B3277307 5-Methyl-8-nitroquinoline CAS No. 65745-69-9

5-Methyl-8-nitroquinoline

Cat. No.: B3277307
CAS No.: 65745-69-9
M. Wt: 188.18 g/mol
InChI Key: PJUFTRGYNSXIDE-UHFFFAOYSA-N
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Description

5-Methyl-8-nitroquinoline (CAS 65745-69-9) is a nitroquinoline derivative with the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and chemical biology research. Its structure, featuring both a quinoline ring and a nitro group, makes it a versatile precursor for synthesizing more complex molecules, particularly in developing bioactive compounds . In research applications, this compound is a key building block for synthesizing novel quinoline-based thiosemicarbazone analogues, which are investigated for their potent inhibitory effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines . These derivatives can induce G1/S and G2/M phase cell cycle arrest and trigger apoptosis through a ROS-mediated mitochondrial pathway, highlighting the potential of the core nitroquinoline structure in oncology research . Furthermore, 8-nitroquinoline scaffolds, in general, are of significant interest in the design of chemosensors, such as those developed for the fluorogenic detection of chemical agents like sarin gas mimics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for educational and research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUFTRGYNSXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 5-methyl-8-nitroquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals and agrochemicals to catalysts and dyes. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their biological and chemical properties. This compound, in particular, serves as a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The presence of the nitro group at the 8-position and the methyl group at the 5-position offers distinct electronic and steric properties, making it a versatile building block for further chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This approach ensures a higher purity of the final product and allows for better control over the reaction intermediates. The overall synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Material: m-Toluidine Step1 Step 1: Skraup Synthesis (Formation of 5- and 7-Methylquinoline Mixture) Start->Step1 Intermediate Mixture of: 5-Methylquinoline and 7-Methylquinoline Step1->Intermediate Step2 Step 2: Nitration (Selective Nitration of the Mixture) Intermediate->Step2 Purification Purification: (Chromatography/Crystallization) Step2->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Skraup Synthesis of 5- and 7-Methylquinoline

The initial step involves the classic Skraup synthesis, a powerful method for constructing the quinoline ring system.[1][2] In this reaction, an aniline derivative is heated with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. The use of m-toluidine as the starting aniline results in a mixture of 5-methylquinoline and 7-methylquinoline.

Causality Behind Experimental Choices:

  • m-Toluidine: The meta-position of the methyl group in m-toluidine directs the cyclization to form both the 5- and 7-substituted quinoline isomers.

  • Glycerol: Upon dehydration by sulfuric acid, glycerol forms acrolein in situ, which then undergoes a Michael addition with the aniline. Using glycerol is safer than handling volatile and polymer-prone acrolein directly.

  • Nitrobenzene (or Arsenic Acid): This acts as the oxidizing agent to dehydrogenate the dihydroquinoline intermediate to the aromatic quinoline. While nitrobenzene is traditional, arsenic acid can lead to a less violent reaction.[2][3]

  • Sulfuric Acid: Serves as both a catalyst and a dehydrating agent.

  • Ferrous Sulfate (optional): Often added to moderate the notoriously exothermic and sometimes violent Skraup reaction.[1]

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct mToluidine m-Toluidine mToluidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ Dihydroquinoline 1,2-Dihydro-5-methylquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Methylquinoline 5-Methylquinoline Dihydroquinoline->Methylquinoline Oxidizing Agent

Caption: Simplified mechanism of the Skraup synthesis for 5-methylquinoline.

Experimental Protocol: Skraup Synthesis

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging the Flask: To the flask, add m-toluidine, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The addition is exothermic and should be controlled by an ice bath if necessary.

  • Heating: Once the addition is complete, heat the mixture gently. The reaction is often initiated by a vigorous exothermic phase. After this subsides, continue heating the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water.

    • Remove any unreacted nitrobenzene by steam distillation.

    • Make the solution alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline bases.

    • Isolate the mixture of 5- and 7-methylquinoline by steam distillation or solvent extraction.

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

The resulting product is an oily mixture of 5- and 7-methylquinoline, which can be used in the next step without further purification.[4]

Part 2: Nitration of the Methylquinoline Mixture

The second step involves the electrophilic nitration of the methylquinoline mixture. The directing effects of the methyl group and the quinoline ring system play a crucial role in determining the position of nitration. For 5-methylquinoline, the electron-donating methyl group activates the benzene ring towards electrophilic substitution, primarily at the ortho and para positions (positions 6 and 8).

Causality Behind Experimental Choices:

  • Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Reaction Temperature: The temperature of the nitration reaction is critical. Lower temperatures are generally preferred to minimize the formation of by-products and to control the exothermic nature of the reaction.

Experimental Protocol: Nitration

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Addition of Methylquinoline: To the cooled nitrating mixture, add the mixture of 5- and 7-methylquinoline dropwise, ensuring the temperature remains low (e.g., 0-5 °C).

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Purification: The crude product, a mixture of nitrated isomers, can be purified by column chromatography or fractional crystallization to isolate the desired this compound. The separation of 5-nitroquinoline and 8-nitroquinoline isomers has been described and similar principles can be applied here.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

PropertyDescription
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [6]
Appearance Expected to be a crystalline solid.
Melting Point A sharp melting point is indicative of high purity. For comparison, 8-nitroquinoline has a melting point of 89-91 °C.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone.
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be unique to the 5-methyl-8-nitro substitution pattern.
¹³C NMR Spectroscopy The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the quinoline core, the methyl group, and the carbons influenced by the nitro group.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188). Fragmentation patterns can provide further structural information. For 8-methyl-5-nitroquinoline, a top peak at m/z 158 has been reported in GC-MS analysis.[6]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching of the quinoline ring.[7]

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and potentially energetic reactions.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Exothermic Reactions: The Skraup synthesis and nitration are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Toxic Reagents: m-Toluidine and nitrobenzene are toxic. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound via a two-step approach involving the Skraup synthesis followed by nitration is a robust and reliable method. Careful control of reaction conditions and thorough characterization of the final product are paramount to obtaining a pure sample suitable for further applications in drug discovery and materials science. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize and characterize this important chemical intermediate.

References

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-hydroxy-8-methylquinoline. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubChem. (n.d.). 8-Methyl-5-nitroquinoline. [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. [Link]

  • ResearchGate. (2011). 8-Nitroquinoline. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-8-nitroquinoline, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document is structured to offer not only a compilation of data but also practical insights into the experimental methodologies and the scientific rationale behind them.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a methyl group and a nitro group to the quinoline core, as in this compound, can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is paramount for its potential application in drug design and as a key intermediate in organic synthesis.

Molecular Structure and Identification

This compound possesses a bicyclic aromatic system with a methyl substituent at the 5-position and a nitro group at the 8-position.

Molecular Formula: C₁₀H₈N₂O₂[1]

Molecular Weight: 188.18 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 64976-62-1[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent or its use in chemical synthesis. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Melting Point Predicted: ~180-190 °CBased on the melting point of the isomeric 7-Methyl-8-nitroquinoline (182-183 °C)[2]
Boiling Point Predicted: >300 °CBased on the boiling point of the related 5-Methyl-8-hydroxyquinoline (324.7 °C at 760 mmHg)[3]
Solubility Predicted: Low in water; Soluble in organic solvents such as ethanol, chloroform, and DMSO.Based on the known solubility of 8-nitroquinoline.[4]
pKa Predicted: Weakly basicThe quinoline nitrogen is expected to have a pKa in the acidic range due to the electron-withdrawing nitro group. The exact value requires experimental determination.
LogP Predicted: ~2.5-3.5Estimated based on the structure.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details the experimental protocols for determining the key physicochemical properties of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through the nitration of 5-methylquinoline. The following protocol is adapted from the successful synthesis of the isomeric 7-Methyl-8-nitroquinoline.[2]

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 5-Methylquinoline Reaction Nitration (HNO₃/H₂SO₄, -5 °C to RT) Start->Reaction Quench Quench on Ice Reaction->Quench Precipitation Precipitation Quench->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-methylquinoline in concentrated sulfuric acid and cool the mixture to -5 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 5-methylquinoline, maintaining the temperature below 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 40 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly over crushed ice with constant stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with 95% ethanol to remove impurities.[2] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus: Digital melting point apparatus.

Protocol:

  • Finely powder a small amount of the dried this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min until the temperature is about 15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Determining the solubility in various solvents is essential for formulation and analytical method development.

Protocol:

  • Add a known amount (e.g., 1 mg) of this compound to a vial.

  • Add a small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO, chloroform).

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the solid dissolves, add more solute until a saturated solution is formed. If the solid does not dissolve, add more solvent incrementally until dissolution is observed or a large volume has been added.

  • Quantify the solubility using techniques like UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

pKa Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Diagram of Potentiometric Titration Workflow:

pKa_Determination Start Dissolve sample in co-solvent/water Titration Titrate with standardized acid or base Start->Titration Measurement Record pH vs. volume of titrant Titration->Measurement Analysis Plot titration curve and determine pKa Measurement->Analysis Result pKa value Analysis->Result

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

  • Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of hydrochloric acid (for a basic pKa) or sodium hydroxide (for an acidic pKa).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The expected ¹H NMR spectrum of 5-methylquinoline shows a singlet for the methyl group at approximately 2.65 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon.

Note: While specific experimental spectra for this compound are not publicly available in the search results, spectra are reportedly available from commercial suppliers such as Sigma-Aldrich.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, methyl): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • N-O stretching (nitro group): Strong absorptions around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric). The IR spectrum of the related 5-Nitro-8-Methoxyquinoline shows a NO₂ absorption at 1338 cm⁻¹.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the quinoline ring is expected to result in strong UV absorption. The presence of the nitro group, a chromophore, will likely shift the absorption maxima to longer wavelengths (a bathochromic shift). For comparison, the UV spectrum of 5-nitroquinoline hydrochloride in ethanol shows absorption maxima at 310 nm and 219 nm.[6]

Reactivity and Potential Applications

The physicochemical properties of this compound dictate its reactivity and potential applications.

  • Reactivity: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of derivatives. The quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, although the positions of these reactions will be directed by the existing substituents.

  • Potential Applications: As a substituted nitroquinoline, this compound could be investigated for its potential as an antimicrobial or anticancer agent. The methyl group can influence binding to biological targets and affect metabolic pathways. Furthermore, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic value.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the isomeric 8-Methyl-5-nitroquinoline, the following hazards are anticipated:

  • Acute toxicity, oral: Harmful if swallowed.[1]

  • Skin corrosion/irritation: Causes skin irritation.[1]

  • Serious eye damage/eye irritation: Causes serious eye damage.[1]

  • Specific target organ toxicity - single exposure: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • 8-Nitroquinoline | Solubility of Things. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. National Institutes of Health. Available at: [Link]

  • 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem. National Institutes of Health. Available at: [Link]

Sources

Structural Elucidation and Solid-State Analysis of 5-Methyl-8-nitroquinoline

[1]

Executive Summary & Chemical Context

This compound represents a critical scaffold in the development of bioactive quinolines.[1] The interplay between the electron-withdrawing nitro group at position 8 and the electron-donating/sterically bulky methyl group at position 5 creates a unique "push-pull" electronic environment. This guide details the workflow for determining its crystal structure, focusing on the competition between


Key Physicochemical Parameters
ParameterValue / DescriptionContext
Formula

Functionalized Heterocycle
Molecular Weight 188.18 g/mol Small Molecule Crystallography
Electronic Character Dipolar (Push-Pull)Potential NLO (Non-Linear Optical) Candidate
Expected Crystal System Monoclinic or TriclinicBased on 8-nitroquinoline analogs [1]
Primary Interaction

/

Packing Drivers

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required.[1] The synthesis typically involves the nitration of 5-methylquinoline, necessitating careful separation from regional isomers (e.g., 6-nitro or 8-nitro mixed species).

Synthetic Pathway (Skraup/Nitration Route)

The introduction of the nitro group is achieved via electrophilic aromatic substitution. The 5-methyl substituent directs the incoming nitro group primarily to the 8-position due to electronic activation and steric considerations.

SynthesisWorkflowStartm-ToluidineStep1Skraup Synthesis(Glycerol, H2SO4, As2O5)Start->Step1Inter5-MethylquinolineStep1->InterStep2Nitration(HNO3/H2SO4, 0°C)Inter->Step2MixIsomer Mixture(5-Me-8-NO2 + others)Step2->MixPurifyFract. Crystallization(EtOH) or Column Chrom.Mix->PurifyFinalPure this compoundPurify->Final

Figure 1: Synthetic route to isolate high-purity this compound for crystallization.

Crystal Growth Optimization

Standard solvents (Ethanol/Methanol) often yield microcrystalline powders.[1] For single-crystal XRD, use Slow Evaporation or Vapor Diffusion .[1]

  • Solvent System: Dichloromethane : Hexane (1:1 v/v) or Acetone : Water.[1]

  • Protocol: Dissolve 20 mg of purified compound in 2 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing hexane. Cap tightly.

  • Target: Block-like prisms (0.3 x 0.2 x 0.2 mm). Avoid needles, which often indicate rapid precipitation and twinning.[1]

X-Ray Diffraction (XRD) Data Collection

This section outlines the acquisition parameters to ensure publication-quality data (R-factor < 5%).

Instrument Configuration
  • Source: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though organic quinolines absorb weakly.[1]
  • Temperature: 100 K (Cryostream).[1] Crucial: Low temperature reduces thermal motion (ellipsoids) of the nitro group, which is prone to rotational disorder.

Data Reduction & Refinement Strategy
  • Space Group Determination: Expect P21/c or P21/n (Centrosymmetric).[1][2] If the methyl group breaks the center of symmetry, check for P21 or Pc (Non-centrosymmetric), which is vital for NLO applications.

  • Disorder Handling: The nitro group (

    
    ) at position 8 may show rotational disorder. Use PART 1 and PART 2 instructions in SHELX with EADP constraints if electron density is split.[1]
    
  • Methyl Group Rotation: The

    
     bond allows rotation.[1] Refine hydrogen positions using a riding model (AFIX 137) to allow the torsional angle to settle into the electron density.
    

Post-Crystal Analysis: Hirshfeld & Energy Frameworks

Solving the structure is only step one.[1] The scientific value lies in analyzing why it packs that way.

Hirshfeld Surface Analysis

Use CrystalExplorer to generate Hirshfeld surfaces mapped with

1
  • Red Spots: Indicate strong hydrogen bonds (

    
    ).[1]
    
  • White Regions: Van der Waals contacts.

  • Fingerprint Plot: Look for the characteristic "wings" (C-H...

    
    ) and the central spike (close 
    
    
    stacking).
Interaction Energy Calculation (Energy Frameworks)

To validate the stability of the crystal, calculate the intermolecular interaction energies using the B3LYP/6-31G(d,p) level of theory.

Interaction TypeTypical Energy (kJ/mol)Structural Driver
Electrostatic (

)
-10 to -25Nitro group dipoles aligning antiparallel.[1]
Dispersion (

)
-30 to -50

-stacking of the quinoline rings.[1]
Total (

)
-40 to -75Sum of stabilizing forces.[1]

Interpretation: In nitroquinolines, dispersion usually dominates the packing topology, but electrostatics (nitro group) steer the specific orientation [2].

AnalysisWorkflowcluster_0Geometric Analysiscluster_1Electronic AnalysisCIFRefined CIF FilePlatPlaton/CheckCIF(Validation)CIF->PlatPiStackPi-Pi StackingCentroid DistancesCIF->PiStackHirshHirshfeld Surface(d_norm mapping)CIF->HirshFinger2D Fingerprint Plot(% contributions)Hirsh->FingerEnergyEnergy Frameworks(Dispersion vs Electrostatic)Hirsh->Energy

Figure 2: Computational workflow for post-refinement structural analysis.

Critical Analysis of Intermolecular Forces

When analyzing your this compound structure, focus on these specific motifs:

  • Nitro-Induced Stacking: The 8-nitro group is often twisted out of the quinoline plane due to steric repulsion with the peri-hydrogen (H1) or the lone pair of the quinoline nitrogen (N1). Measure the torsion angle

    
    .[1] A twist >10° indicates steric strain.[1]
    
  • Methyl-Nitro Cooperativity: The 5-methyl group adds bulk.[1] Check if the crystal packing adopts a "head-to-tail" arrangement to accommodate the 5-Me and 8-NO2 groups, minimizing steric clash between layers.[1]

  • Bifurcated Hydrogen Bonds: The nitro oxygens are potent acceptors.[1] Look for weak

    
     interactions from adjacent aromatic protons.[1] These "weak" forces often dictate the lattice energy in the absence of strong donors (OH/NH).
    

References

  • Xu, L., et al. (2011).[1][2] "8-Nitroquinoline."[1][3][4][5][6][7][8][9] Acta Crystallographica Section E, 67(4), o957.[1]

  • Setha, B., et al. (2021).[1] "Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline." Molecules, 26(9), 2736.[1]

  • BenchChem. (2025).[1] "8-Aminoquinoline Derivatives: A Comprehensive Technical Review." BenchChem Technical Guides. [1]

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1] [1]

Technical Profile: 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 65745-69-9[1][2][3]

Executive Summary

5-Methyl-8-nitroquinoline is a specialized heterocyclic building block primarily utilized in the synthesis of 8-aminoquinoline antimalarials (e.g., analogues of Primaquine and Tafenoquine).[2][3] Its structural significance lies in the C5-methyl group, which serves as a metabolic blocker, preventing oxidative degradation at the 5-position—a common metabolic liability in quinoline therapeutics.[2][3]

This guide provides a rigorous technical breakdown of the compound's identity, synthesis logic, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertySpecification
CAS Number 65745-69-9
IUPAC Name This compound
Molecular Formula

Molecular Weight 188.18 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water
SMILES Cc1ccc([O-])c2ncccc12
InChI Key PJUFTRGYNSXIDE-UHFFFAOYSA-N
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note on Isomerism: Do not confuse with 8-Methyl-5-nitroquinoline (CAS 64976-62-1).[2] The position of the nitro group profoundly affects the reduction potential and subsequent pharmacological activity of the amine derivative.[2][3]

Synthetic Pathway & Mechanism[2][3][9]

The synthesis of this compound is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2]
The Core Protocol: Nitration of 5-Methylquinoline

The precursor, 5-Methylquinoline (CAS 7661-55-4), is subjected to nitration using a standard mixed acid protocol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2]

Mechanistic Insight (Regioselectivity):

  • Protonation: In the highly acidic medium, the quinoline nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), forming the quinolinium ion.[2] This creates a strong deactivating effect on the pyridine ring (positions 2, 3, 4).[2][3]
    
  • Benzene Ring Attack: The electrophile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is forced to attack the benzene ring (positions 5, 6, 7, 8).[2]
    
  • Directing Effects:

    • Position 5: Blocked by the methyl group.[2][3]

    • Position 6 (Ortho to Methyl): Sterically hindered and less electronically favorable compared to position 8.[2][3]

    • Position 8 (Para to Methyl): The methyl group at C5 acts as a weak activator.[2][3] Electronic resonance directs the incoming nitro group primarily to the C8 position (para orientation relative to the methyl), making This compound the major product.[2][3]

Synthesis Workflow Diagram[2][3]

G cluster_isomers Isomeric Mixture Formation Start Precursor: 5-Methylquinoline (CAS 7661-55-4) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagents Mixed Acid Nitration (HNO3 + H2SO4) Temp < 10°C Reagents->Intermediate Quench Ice Water Quench (Precipitation) Intermediate->Quench Deprotonation Product Target: This compound (Major Product) Quench->Product Byproduct By-product: 5-Methyl-6-nitroquinoline (Minor Product) Quench->Byproduct Purification Purification: Recrystallization (EtOH) or Flash Column Product->Purification

Figure 1: Synthetic workflow for the nitration of 5-methylquinoline, highlighting the divergence of regioisomers.

Detailed Experimental Protocol

Nitration Procedure[2][3][9][10][11][12]
  • Safety Pre-check: Ensure all glassware is dry. Perform in a functioning fume hood. Nitration is exothermic; temperature control is critical to prevent polynitration or decomposition.[2][3]

  • Preparation: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 98%) . Cool to 0–5°C using an ice-salt bath.[2]
    
  • Addition of Precursor: Slowly add 5-Methylquinoline dropwise or portion-wise. Maintain internal temperature below 10°C. Note: The solution will generate heat upon amine protonation.[2]

  • Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  and 
    
    
    
    .[2][4] Add this mixture dropwise to the reaction vessel over 30–60 minutes, ensuring the temperature does not exceed 10°C.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2][3]

  • Workup: Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume). Neutralize carefully with Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Ammonium Hydroxide (
    
    
    
    ) to pH 8–9.[2]
  • Extraction: Extract the yellow precipitate with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Purification Strategy

The crude solid usually contains the 8-nitro (major) and 6-nitro (minor) isomers.[2][3]

  • Recrystallization: Boiling Ethanol (EtOH) is often sufficient to isolate the 8-nitro isomer, which typically crystallizes out upon cooling.[2][3]

  • Chromatography: If high purity (>99%) is required for drug development, use silica gel flash chromatography.[2][3]

    • Mobile Phase: Hexane:Ethyl Acetate gradient (start 90:10, ramp to 70:30).[2][3]

Characterization & Quality Control

To validate the identity of CAS 65745-69-9, look for these spectroscopic signatures:

TechniqueExpected Signature
1H NMR (CDCl3) Methyl Group: Distinct singlet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm (3H).Aromatic Region: Downfield shift of protons adjacent to the nitro group.[2] Look for the characteristic quinoline splitting pattern (dd) for protons at C2, C3, C4.[2][3]
Mass Spectrometry [M+H]+: 189.19 m/z.Fragmentation: Loss of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

group (M-46) is a common fragmentation pathway.[2]
Melting Point Literature values for nitroquinolines vary by purity, but generally range between 90°C – 120°C .[2][3] Experimental verification required for specific batch.[2][3]

Safety & Handling (HSE)

  • Hazard Class: Irritant / Potential Carcinogen (Generic to nitro-aromatics).[2][3]

  • GHS Labeling:

    • H302: Harmful if swallowed.[2][3]

    • H315/H319: Causes skin/eye irritation.[2][3]

    • H341: Suspected of causing genetic defects (common warning for nitro-heterocycles).[2][3]

  • Storage: Store in amber vials (light sensitive) under inert atmosphere (

    
    ) at room temperature.
    

References

  • PubChem Compound Summary. (2025). This compound (CID 246300).[2][3] National Center for Biotechnology Information.[2][3] [Link]

  • Palmer, D. C. (Ed.).[2][3] (2004).[2][3] The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.[2][3] (Standard reference for nitration regioselectivity in quinolines).

Sources

5-Methyl-8-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-8-nitroquinoline (CAS: 65745-69-9) is a critical heterocyclic intermediate in the synthesis of 8-aminoquinoline-based antimalarials.[1] It serves as the direct precursor to 5-methyl-8-aminoquinoline , a scaffold designed to mitigate the hemolytic toxicity associated with primaquine and tafenoquine. By introducing a methyl group at the C5 position, medicinal chemists aim to block metabolic hydroxylation, a pathway implicated in the formation of hemotoxic metabolites in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This guide details its physicochemical properties, synthetic routes, and strategic value in drug development.

Chemical Identity & Properties

Core Data Table
PropertySpecification
Chemical Name This compound
CAS Registry Number 65745-69-9
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight (Average) 188.18 g/mol
Monoisotopic Mass 188.0586 Da
SMILES CC1=C2C(=C(C=C1)[O-])C=CC=N2
InChI Key JJGAHJWKYOSGEU-UHFFFAOYSA-N
Physical State Solid (Pale yellow to brown crystalline powder)
Solubility Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in water.[1][2][3]
Structural Analysis

The molecule consists of a quinoline bicyclic system substituted with a methyl group at position 5 and a nitro group at position 8.

  • Electronic Environment: The nitro group at C8 exerts a strong electron-withdrawing effect, deactivating the benzene ring towards further electrophilic attack but facilitating nucleophilic reduction to the amine.

  • Steric Considerations: The C5-methyl group introduces steric bulk that influences the regioselectivity of electrophilic substitution reactions (e.g., nitration) and metabolic enzymatic docking.

Synthesis & Manufacturing

Primary Synthetic Route: Nitration of 5-Methylquinoline

The most direct synthesis involves the electrophilic nitration of 5-methylquinoline. Unlike unsubstituted quinoline, which nitrates at positions 5 and 8 (approx. 1:1 ratio), the presence of the 5-methyl group directs the incoming nitro group primarily to the 8-position (para to the methyl) and the 6-position (ortho to the methyl).

Reaction Mechanism (Electrophilic Aromatic Substitution)

The reaction proceeds via the formation of a sigma complex. The 5-methyl group activates the C6 and C8 positions.[4] However, the protonated nitrogen (quinolinium ion) strongly deactivates the ring. Substitution occurs on the carbocyclic ring.[5]

NitrationMechanism cluster_legend Regioselectivity Factors Start 5-Methylquinoline Intermediate Sigma Complex (Carbocation) Start->Intermediate Nitronium Ion (NO2+) Attack Acid Mixed Acid (HNO3 / H2SO4) Acid->Intermediate Product8 This compound (Major Product) Intermediate->Product8 -H+ (Para to Methyl) Product6 5-Methyl-6-nitroquinoline (Minor Isomer) Intermediate->Product6 -H+ (Ortho to Methyl) C5-Methyl directs Ortho/Para C5-Methyl directs Ortho/Para N-Atom deactivates ring N-Atom deactivates ring

Figure 1: Reaction pathway for the nitration of 5-methylquinoline, highlighting the competition between C6 and C8 substitution.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized adaptation from standard quinoline nitration procedures. Optimization is required for specific yield targets.

  • Preparation: Dissolve 5-methylquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining the temperature below 5°C to minimize dinitration and oxidative degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor via TLC or HPLC.

  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide (NH₄OH) or sodium carbonate.

  • Purification:

    • The crude solid is a mixture of 8-nitro and 6-nitro isomers.

    • Separation: Recrystallization from ethanol or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) is required to isolate the pure this compound isomer.

Applications in Drug Discovery[4][6]

The "Metabolic Blocking" Strategy

The primary utility of this compound is as a precursor to 5-methyl-8-aminoquinoline . In the development of antimalarials (analogs of Primaquine and Tafenoquine), the 5-position of the quinoline ring is a known "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.

  • Problem: Oxidation at C5 leads to the formation of quinone-imine metabolites, which generate Reactive Oxygen Species (ROS). These ROS are responsible for hemolytic anemia in G6PD-deficient patients.

  • Solution: Methylation at C5 blocks this metabolic pathway, potentially increasing the therapeutic index of the drug.

Reduction to 8-Aminoquinoline

The nitro group is reduced to the amine using catalytic hydrogenation or metal/acid reduction, yielding the active pharmaceutical intermediate (API) precursor.

Workflow: this compound → H2 / Pd-C → 5-Methyl-8-aminoquinoline → Coupling with Side Chain → Antimalarial Candidate

Safety & Handling (GHS Classification)

Based on structural analogs (Nitroquinolines)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H341: Suspected of causing genetic defects (common in nitro-aromatics).

  • Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline & Related Isomers. Retrieved from .

  • Brieflands (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Methodology reference for substituted quinoline nitration). Retrieved from .

  • Tekwani, B. L., & Walker, L. A. (2006).8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases. (Discusses metabolic toxicity and 5-position blocking).
  • Organic Syntheses (1948). Nitration of Quinoline derivatives: General Procedures. Coll. Vol. 3, p. 568. Retrieved from .

  • BldPharm. Product Safety Data Sheet: this compound (CAS 65745-69-9).[6][7][8] Retrieved from .

Sources

Thermochemical analysis of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Analysis of 5-Methyl-8-nitroquinoline

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of this compound, a heterocyclic nitroaromatic compound of interest to researchers in medicinal chemistry and materials science. Given the energetic nature of the nitro group and the aromatic core, a thorough understanding of its thermodynamic properties is paramount for safe handling, process development, and predicting chemical behavior. This document outlines the critical thermochemical parameters to be evaluated, details the requisite experimental methodologies, and explains the scientific rationale behind each analytical choice. We present field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, designed to yield a holistic and self-validating thermochemical profile. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust safety and stability profile for this, and structurally related, molecules.

Introduction: The Scientific Imperative for Thermochemical Characterization

This compound belongs to the quinoline class of compounds, which are foundational scaffolds in numerous pharmaceutical agents and specialty chemicals[1][2]. The introduction of a methyl group and a nitro group onto the quinoline core modifies its electronic and steric properties, potentially leading to novel biological activities or material characteristics. Specifically, related nitroquinoline compounds like 8-hydroxy-5-nitroquinoline (nitroxoline) have demonstrated significant antimicrobial and anticancer properties[3].

However, the presence of the nitro group (—NO₂) inherently classifies this compound as an energetic material. The thermochemical stability of such compounds is not an academic curiosity but a critical safety and process-defining parameter. Uncontrolled thermal decomposition can lead to runaway reactions, posing significant hazards. Therefore, a priori knowledge of its enthalpy of formation, decomposition energy, and thermal stability limits is essential for any research or development activities. This guide provides the strategic and tactical framework for acquiring this vital data.

Foundational Thermochemical Parameters

A complete thermochemical profile is built upon several key experimental values. The logical workflow for this analysis is to move from basic thermal behavior to the energetic properties of combustion and decomposition.

G cluster_0 Overall Analytical Workflow A Sample Synthesis & Purification (e.g., Skraup Reaction & Nitration) B Purity & Melting Point Determination (DSC) A->B Purity is prerequisite C Thermal Stability & Decomposition Profile (TGA/DSC) B->C Informs TGA/DSC temp range F Comprehensive Hazard & Stability Assessment C->F Provides decomposition kinetics & onset D Enthalpy of Combustion Measurement (Bomb Calorimetry) E Calculation of Standard Enthalpy of Formation (ΔHf°) D->E Experimental basis for ΔHf° E->F Fundamental stability metric

Caption: Logical workflow for the thermochemical analysis of this compound.

Enthalpy of Combustion (ΔHc°)

This is the heat released during the complete oxidation of the compound. It is the primary experimental value used to derive the standard enthalpy of formation. For a nitro-containing compound, this measurement requires a specialized experimental setup to ensure complete and clean combustion.

Standard Enthalpy of Formation (ΔHf°)

The enthalpy of formation is the most critical parameter for assessing the intrinsic energy content of a molecule. A highly positive enthalpy of formation often indicates thermodynamic instability. It is calculated from the experimentally determined enthalpy of combustion using Hess's Law.

Thermal Stability and Decomposition Kinetics

This involves determining the onset temperature of decomposition, the mass loss profile as a function of temperature, and the energy released during decomposition. These parameters are vital for defining safe operating temperatures in laboratory and industrial settings. Methodologies like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this analysis[4][5].

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to be robust and provide cross-validation of results where applicable. The choice of specific instrumental parameters is justified based on best practices for energetic materials analysis[6][7].

Synthesis and Purity Confirmation

Prior to any thermochemical analysis, the synthesis and purification of this compound are required. A common route involves the Skraup synthesis of 5-methylquinoline from m-toluidine, followed by a regioselective nitration step[8]. The purity of the final product must be confirmed (>99.5%) via techniques like NMR, HPLC, and elemental analysis, as impurities can significantly affect thermochemical measurements.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality & Expertise: DSC is the primary tool for evaluating thermal hazards. For nitro compounds, it is critical to use high-pressure crucibles to suppress volatilization, ensuring that the observed thermal events correspond to decomposition, not boiling[6]. Running the experiment at multiple heating rates allows for the application of kinetic models (e.g., Kissinger analysis) to estimate the activation energy of decomposition, providing deeper insight into its stability.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible.

  • Crucible Sealing: Hermetically seal the crucible under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature oxidation and suppress evaporation[6].

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min from 30 °C to a final temperature well beyond the decomposition event (e.g., 400 °C).

    • Repeat the experiment using different heating rates (e.g., 2, 5, and 20 °C/min) for kinetic analysis.

  • Data Analysis:

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Determine the onset temperature of decomposition (Tonset) from the start of the large exothermic event.

    • Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdecomp) in J/g.

G cluster_1 DSC Experimental Workflow Prep Weigh 1-2 mg Sample into High-Pressure Crucible Seal Hermetically Seal under Inert Gas (N2) Prep->Seal Load Load Sample & Reference Crucibles into DSC Cell Seal->Load Run Execute Thermal Program (e.g., 10 °C/min to 400 °C) Load->Run Analyze Analyze Thermogram: - T_onset - T_peak - ΔH_decomp Run->Analyze

Caption: Step-by-step workflow for DSC analysis of energetic materials.

Thermogravimetric Analysis (TGA)

Causality & Expertise: TGA provides complementary information to DSC by quantifying mass changes with temperature. It is essential for distinguishing between melting, boiling, and decomposition. For a compound like this compound, TGA can reveal if decomposition occurs in a single or multiple steps and identify the temperature range of maximum mass loss. This data is critical for understanding the decomposition mechanism.

Experimental Protocol:

  • Sample Preparation: Place 3-5 mg of the sample into an open ceramic or alumina crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Thermal Program:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant inert gas flow (e.g., Nitrogen at 50 mL/min) over the sample to purge volatile decomposition products.

  • Data Analysis:

    • Generate a plot of mass (%) vs. temperature (°C).

    • Identify the onset temperature of mass loss, which should correlate with the DSC decomposition onset.

    • Determine the percentage of residual mass at the end of the experiment.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperature(s) of maximum decomposition rate.

Oxygen Bomb Calorimetry for Enthalpy of Combustion

Causality & Expertise: Bomb calorimetry is the gold standard for measuring the heat of combustion[9][10]. The key to obtaining an accurate enthalpy of formation for a nitrogen-containing compound is ensuring complete combustion to defined products (CO₂, H₂O, N₂) and correcting for the formation of nitric acid. Using a combustion aid (like benzoic acid) with a well-known heat of combustion is standard practice to ensure the reaction goes to completion.

Experimental Protocol:

  • Sample Preparation: Press approximately 0.8-1.0 g of this compound into a pellet. Accurately determine its mass.

  • Bomb Assembly: Place the pellet in a quartz crucible within the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the pellet. Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure all nitric acid formed dissolves.

  • Pressurization: Seal the bomb and pressurize it with high-purity oxygen to 30 atm.

  • Calorimeter Setup: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated bucket. Insert the thermometer and stirrer.

  • Combustion: Allow the system to reach thermal equilibrium. Record the initial temperature for several minutes, then ignite the sample by passing a current through the fuse wire.

  • Temperature Measurement: Record the temperature rise until a stable final temperature is reached.

  • Post-Analysis: Depressurize the bomb and collect the internal washings. Titrate these washings with a standard sodium carbonate solution to quantify the amount of nitric acid formed. Measure the length of any unburned fuse wire.

  • Calculation: Calculate the total heat released (qtotal) using the heat capacity of the calorimeter (Ccal) and the measured temperature change (ΔT). Correct this value for the heat released by the combustion of the fuse wire and the heat of formation of nitric acid to find the heat of combustion of the sample[11][12]. From this, the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) can be calculated.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermochemical Properties for this compound

Parameter Symbol Method Result Units
Molecular Formula - - C₁₀H₈N₂O₂ -
Molecular Weight MW - 188.18 g/mol
Melting Point Tm DSC Experimental °C
Decomposition Onset Tonset DSC Experimental °C
Enthalpy of Decomposition ΔHdecomp DSC Experimental J/g (kJ/mol)
Enthalpy of Combustion ΔHc° Bomb Calorimetry Experimental kJ/mol

| Enthalpy of Formation | ΔHf° | Calculation | Derived | kJ/mol |

Interpretation for Hazard Assessment: The combination of DSC and TGA data provides a robust picture of thermal stability. A low Tonset (<200 °C) coupled with a high ΔHdecomp (>500 J/g) suggests a significant thermal hazard, requiring strict temperature controls during handling and storage[7]. The standard enthalpy of formation (ΔHf°) is a key indicator of intrinsic stability; large positive values are characteristic of explosive materials. This comprehensive dataset allows for a GHS classification and informs safety protocols[13][14].

Conclusion

The thermochemical analysis of this compound is a critical exercise in ensuring laboratory safety and enabling robust process development. The multi-technique approach detailed in this guide, combining DSC, TGA, and Bomb Calorimetry, provides a self-validating and comprehensive dataset. By understanding the causality behind each experimental choice—from high-pressure crucibles in DSC to nitric acid correction in bomb calorimetry—researchers can generate high-quality, reliable data. This thermochemical profile is the essential foundation upon which all further research and development of this promising compound should be built.

References

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Der Pharma Chemica.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF.
  • 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Sci-Hub.
  • 8-Methyl-5-nitroquinoline | C10H8N2O2. PubChem.
  • Calorimetry Calcul
  • 8 - SAFETY D
  • Reaction Calorimetry. Chemistry LibreTexts.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific.
  • 8-Methylquinoline SDS, 611-32-5 Safety D
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

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An In-depth Technical Guide to the Safe Laboratory Handling of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-Methyl-8-nitroquinoline in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The core focus is on understanding the compound's hazard profile to implement robust risk mitigation strategies, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Methodologies for exposure control, emergency response, and waste management are detailed, supported by authoritative references.

Compound Profile and Scientific Context

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic aromatic compound prevalent in a wide array of pharmaceuticals, agrochemicals, and industrial materials. The introduction of a methyl group and a nitro group to the quinoline ring modifies its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Specifically, nitroquinolines are precursors in the development of various biologically active molecules, including potential anticancer and antimicrobial agents.[1][2]

The inherent reactivity and potential biological activity of this compound necessitate a thorough and proactive approach to its handling. Understanding its physicochemical properties is the first step in a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[3]
Molecular Weight 188.18 g/mol PubChem[3]
Appearance Solid (form may vary)N/A
Octanol/Water Partition Coefficient (logP) 2.451 (Calculated)Cheméo[4]
Water Solubility log10WS = -4.17 (Calculated)Cheméo[4]

This table summarizes key physical and chemical properties of this compound.

The low calculated water solubility and moderate octanol/water partition coefficient suggest that while it is not highly soluble in aqueous media, it has the potential for bioaccumulation.[4]

Hazard Identification and Comprehensive Risk Assessment

A rigorous assessment of the hazards associated with this compound is paramount. Based on data aggregated from the European Chemicals Agency (ECHA) through notifications to the C&L Inventory, the compound presents multiple health risks.[3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[3]

The "Danger" signal word and the classification for serious eye damage highlight the critical need for stringent protective measures.[3] The toxicological properties of many quinoline derivatives are not fully investigated, warranting a cautious approach that assumes any mixture may be more toxic than its most hazardous component.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with robust engineering controls and supplemented by appropriate PPE.

3.1. Primary Engineering Controls

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of dust or aerosols. The ventilation system should be adequate to keep airborne concentrations low.[7]

3.2. Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for all personnel handling the compound.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[8]Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Gloves must be inspected for tears or pinholes before each use. Wash gloves before removal and dispose of them properly after handling the compound.[9]
Skin and Body Protection A laboratory coat that covers the arms and body.[10][11]Clothing should cover the body from shoulders to knees, and shoes must fully cover the feet.[10]
Respiratory Protection Not typically required if handled within a fume hood.If there is a risk of exceeding exposure limits or in the event of a ventilation failure, a NIOSH-approved respirator may be necessary.[9]

This table outlines the mandatory PPE for handling this compound.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized protocols minimizes the risk of exposure and accidents. The following workflows are designed to be self-validating systems for common laboratory procedures.

4.1. Risk Assessment and Preparation Workflow

The diagram below illustrates the mandatory decision-making process that must occur before any handling of this compound.

A Start: Proposed Experiment with this compound B Review Safety Data Sheet (SDS) and GHS Hazards (H302, H315, H318, H335) A->B C Confirm Availability and Functionality of Engineering Controls (Fume Hood) B->C D Select and Inspect Mandatory PPE C->D Controls OK H STOP WORK. Rectify Control Deficiencies. C->H Controls NOT OK E Prepare and Label All Necessary Glassware and Equipment D->E F Designate Waste Containers (Solid and Liquid) E->F G Proceed with Experimental Protocol F->G H->C Re-evaluate

Caption: Pre-Handling Safety Workflow

4.2. Protocol for Weighing and Preparing Solutions

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a weigh boat, spatula, and pre-labeled receiving container inside the hood.

  • Dispensing: Carefully dispense the required amount of solid this compound onto the weigh boat. Minimize dust generation during this process.[7]

  • Transfer: Transfer the weighed solid into the designated, pre-labeled container for dissolution.

  • Dissolution: Slowly add the desired solvent to the container. If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Keep the container closed as much as possible.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes into the designated solid waste container inside the fume hood.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[12]

Storage, Incompatibility, and Waste Management

5.1. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible substances. Consider storing it in a locked cabinet to control access.[13][14]

5.2. Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] Such contact could lead to vigorous and potentially hazardous reactions.

5.3. Waste Disposal

All waste containing this compound, whether solid or liquid, must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal Path: Dispose of all waste through an approved hazardous waste disposal plant, following all local and institutional regulations.[8] Never dispose of this chemical down the drain.[5]

Emergency Procedures

Immediate and correct response to an emergency is critical.

6.1. Exposure Response

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[8]
Ingestion Do NOT induce vomiting. Clean mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[8][14]

This table provides first-aid measures for exposure to this compound.

6.2. Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[14] Avoid generating dust.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the proper precautions. The foundation of this safety is a thorough understanding of its specific hazards—acute toxicity, skin irritation, severe eye damage risk, and respiratory irritation. By consistently applying the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, research professionals can mitigate risks, ensuring a safe and productive laboratory environment. Proactive planning and a vigilant safety culture are the cornerstones of responsible chemical research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). Safety Inside Lab Safety.
  • University of Rochester. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Methylquinoline.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem.
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Nitroquinoline.
  • MDPI. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem.

Sources

Theoretical and Computational Framework for 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and computational framework for the study of 5-Methyl-8-nitroquinoline (5M8NQ) .[1] It synthesizes established density functional theory (DFT) protocols, molecular docking methodologies, and spectroscopic validation techniques relevant to nitroquinoline derivatives.[1]

Executive Summary

This compound (5M8NQ) represents a critical scaffold in the development of non-linear optical (NLO) materials and antimicrobial agents.[1] Its structural uniqueness lies in the interplay between the electron-donating methyl group at the C5 position and the electron-withdrawing nitro group at the C8 position. This "push-pull" electronic architecture enhances intramolecular charge transfer (ICT), making it a prime candidate for computational investigation.[1]

This guide outlines the standard operating procedures (SOPs) for the theoretical characterization of 5M8NQ, focusing on electronic structure, global reactivity descriptors, and biological interface modeling.

Computational Methodology (DFT Framework)

To ensure high-fidelity results, the following computational parameters are recommended based on comparative studies of quinoline derivatives.

Level of Theory[1][2][3][4]
  • Software Ecosystem: Gaussian 16 (for electronic structure) / GaussView 6 (visualization).[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a balanced description of exchange and correlation energies.

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The split-valence triple-zeta basis set improves accuracy.[1] Diffuse functions (++) are critical for describing the lone pairs on the nitro/nitrogen groups and anionic states. Polarization functions (d,p) account for the distortion of orbitals in the aromatic ring.

Validated Workflow

The following DOT diagram illustrates the logical flow for a complete computational characterization.

G cluster_Elec Electronic Properties cluster_Bio Biological Interface Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Dock Molecular Docking (AutoDock Vina) Opt->Dock FMO FMO Analysis (HOMO/LUMO) Freq->FMO MEP MEP Mapping (Isovalue = 0.0004) Freq->MEP NLO NLO Properties (Hyperpolarizability) Freq->NLO ADMET ADMET Prediction (SwissADME) Dock->ADMET

Figure 1: Computational workflow for the structural and biological characterization of 5M8NQ.

Structural & Electronic Characterization

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of 5M8NQ is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3]
  • HOMO Localization: Typically concentrated on the quinoline ring and the methyl group (

    
    -donor).
    
  • LUMO Localization: Concentrated on the nitro group and the pyridine ring (

    
    -acceptor).
    
  • Expected Gap: Nitroquinolines typically exhibit an

    
     in the range of 3.5 – 4.2 eV . A lower gap indicates "softer" character and higher polarizability, essential for NLO activity.[1]
    

Table 1: Global Reactivity Descriptors (Formulas & Significance)

ParameterSymbolFormulaSignificance
Ionization Potential


Energy required to remove an electron.[1]
Electron Affinity


Energy released when adding an electron.[1]
Chemical Hardness


Resistance to charge transfer (Stability).[1]
Electrophilicity Index


Propensity to accept electrons (Bioactivity).[1]
Chemical Potential


Direction of charge flow.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attacks.[1][4]

  • Red Regions (Negative Potential): Localized over the oxygen atoms of the nitro group (-NO2) and the ring nitrogen . These are preferred sites for electrophilic attack.[1]

  • Blue Regions (Positive Potential): Localized over the methyl protons and aromatic protons.[1] These are sites for nucleophilic attack.[1][4]

Spectroscopic Validation (Experimental vs. Theoretical)

To validate the computational model, theoretical spectra must be compared with experimental data.

Vibrational Spectroscopy (FT-IR)

Calculated frequencies at the B3LYP level are typically overestimated due to the neglect of anharmonicity.[1] A scaling factor of 0.961 (for 6-311++G(d,p)) should be applied.[1]

  • 
     Aromatic:  3000 – 3100 cm⁻¹[1]
    
  • 
     Methyl:  2850 – 2950 cm⁻¹ (Symmetric/Asymmetric stretching)[1]
    
  • 
     Asymmetric:  ~1530 cm⁻¹ (Strong intensity, characteristic marker)[1]
    
  • 
     Symmetric:  ~1340 cm⁻¹[1]
    
NMR Analysis (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO or


 solvent models (PCM).[1]
  • Methyl Protons: Singlet at

    
     2.6 – 2.8 ppm.[1]
    
  • Aromatic Protons: Multiplets in the

    
     7.5 – 9.0 ppm range.[1] The proton adjacent to the nitro group (H7) will show significant downfield shifting due to the deshielding effect.
    

Biological Interface: Molecular Docking

5M8NQ shares structural homology with Nitroxoline (8-hydroxy-5-nitroquinoline), a known antimicrobial.[1] Docking studies should focus on validated quinoline targets.[1]

Target Selection[1][2][8]
  • DNA Gyrase (e.g., PDB ID: 1KZN): A primary target for quinoline-based antibiotics.[1] The planar structure of 5M8NQ allows for intercalation or binding in the ATP-binding pocket.

  • Enoyl-ACP Reductase (InhA): A target for anti-tubercular activity.[1]

  • Cruzain: Relevant for Chagas disease (Trypanosoma cruzi), where nitroquinolines have shown efficacy.[1][5]

Docking Protocol (AutoDock Vina)[1]
  • Ligand Preparation: Optimize 5M8NQ geometry (DFT), save as PDBQT. Rotatable bonds: 1 (Methyl group rotation is negligible, but Nitro group orientation matters).[1]

  • Receptor Preparation: Remove water/cofactors, add polar hydrogens, compute Gasteiger charges.

  • Grid Box: Center on the co-crystallized ligand of the reference PDB structure.[1] Size: 20x20x20 Å.[1]

  • Validation: Re-dock the native ligand. RMSD must be < 2.0 Å.[1]

Logic of Binding: The nitro group (


) acts as a hydrogen bond acceptor with amino acid residues (e.g., Ser, Thr) in the active site. The aromatic quinoline ring engages in 

stacking interactions with residues like Trp or Phe.[1]

Synthesis Pathway (For Experimental Grounding)

Understanding the synthesis aids in identifying impurities in experimental samples.[1]

Synthesis Start m-Toluidine Step1 Skraup Synthesis (Glycerol, H2SO4, As2O5) Start->Step1 Inter Mixture: 7-Methylquinoline (Major) 5-Methylquinoline (Minor) Step1->Inter Step2 Nitration (HNO3/H2SO4, 0-5°C) Inter->Step2 Prod This compound (Separation required) Step2->Prod

Figure 2: Synthetic route via Skraup reaction.[1][6] Note: Direct nitration of 5-methylquinoline yields 8-nitro and 6-nitro isomers.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • DFT studies on vibrational and electronic spectra... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 2020.[1] (Provides basis set validation for nitro-aromatics).

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline... and investigation of its reactive properties. Journal of Molecular Structure, 2021. (Comparative data for 5-nitro vs 8-nitro substitution).

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 2023.[1] (Biological targets and docking validation). [1]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. J. Chem. Res., 2013.[1] (Synthetic pathways and isomer separation logic).

  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. ACS Omega, 2023. (Docking protocols for quinoline derivatives).

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory synthesis of 5-Methyl-8-nitroquinoline, a valuable heterocyclic compound often utilized as a key intermediate in the development of novel therapeutic agents and functional materials. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the rationale behind the experimental choices, ensuring a thorough understanding of the synthesis and empowering researchers to troubleshoot and adapt the protocol as needed.

Theoretical Framework: The Chemistry of Quinoline Nitration

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 5-methylquinoline. The core of this transformation is the introduction of a nitro group (-NO₂) onto the quinoline scaffold, a reaction that is highly dependent on the electronic properties of the substrate and the reaction conditions.

1.1. Reaction Mechanism and Regioselectivity

The nitration of quinoline derivatives in a mixed acid medium (concentrated nitric acid and sulfuric acid) proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). In such strongly acidic conditions, the nitrogen atom of the quinoline ring is protonated to form the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack to a greater extent than the benzene ring.[1] Consequently, electrophilic substitution occurs preferentially on the carbocyclic ring.

The regiochemical outcome of the nitration is dictated by the directing effect of the methyl group at the 5-position. The methyl group is an activating, ortho, para-directing group. Therefore, electrophilic attack is favored at the positions ortho (6-position) and para (8-position) to the methyl group. The nitration of 5-methylquinoline is expected to yield a mixture of 5-methyl-6-nitroquinoline and this compound. However, the 8-position is sterically less hindered than the 6-position, which is flanked by the methyl group and the fused pyridine ring. This steric hindrance at the 6-position generally leads to the preferential formation of the 8-nitro isomer.[2]

1.2. Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

G cluster_0 Synthesis of this compound 5-Methylquinoline 5-Methylquinoline This compound This compound 5-Methylquinoline->this compound Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->this compound G cluster_1 Product Validation Workflow Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Purified_Product->Characterization Final_Validation Data Analysis and Structure Confirmation Characterization->Final_Validation

Sources

Using 5-Methyl-8-nitroquinoline as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methyl-8-nitroquinoline as a Pharmacophore Scaffold

Executive Summary

This compound (CAS: 712-14-1) represents a bifunctional quinoline scaffold critical for the synthesis of 8-aminoquinoline antimalarials (Primaquine, Tafenoquine analogs) and transition metal ligands.[1] Its utility stems from its orthogonal reactivity: the nitro group at position C8 serves as a masked amine for Schiff base or amide formation, while the methyl group at C5 provides a handle for radical functionalization or oxidation.[1] This guide details the optimized protocols for activating both sites, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Handling

PropertySpecificationNotes
Molecular Formula

Heterocyclic aromatic
Molecular Weight 188.18 g/mol
Appearance Yellow to brownish crystalline solidLight sensitive
Solubility Soluble in DCM, CHCl3, DMSO; Low in WaterUse chlorinated solvents for functionalization
Hazards Irritant; Potential Mutagen (Nitro-aromatic)Handle in fume hood; wear nitrile gloves

Strategic Synthetic Map

The value of this compound lies in its ability to serve as a divergent intermediate.[1] The following decision tree illustrates the primary synthetic pathways available to researchers.

SyntheticMap Start This compound Amine 5-Methyl-8-aminoquinoline (Antimalarial Scaffold) Start->Amine Pd/C, H2 (Reduction) Bromide 5-(Bromomethyl)-8-nitroquinoline (Alkylating Agent) Start->Bromide NBS, AIBN (Radical Bromination) Acid 8-Nitroquinoline-5-carboxylic acid Start->Acid KMnO4 (Oxidation) Ligand Schiff Base Ligands (Metal Complexes) Amine->Ligand R-CHO (Condensation) Alcohol 5-(Hydroxymethyl)-8-nitroquinoline Bromide->Alcohol Hydrolysis

Figure 1: Divergent synthetic pathways for this compound.[1] Blue: Starting Material; Green: Reduction Pathway; Red: Side-chain Functionalization; Yellow: Ring Oxidation.[1]

Detailed Protocols

Protocol A: Catalytic Hydrogenation to 5-Methyl-8-aminoquinoline

Context: The 8-aminoquinoline moiety is the pharmacophore responsible for the gametocytocidal activity of Primaquine.[1] This reduction must be controlled to prevent over-reduction of the heterocyclic ring.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen source:

    
     balloon or Parr shaker (30 psi)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound in Methanol (0.1 M concentration).

    • Note: Methanol is preferred over ethanol to facilitate faster workup, though ethanol is a greener alternative.[1]

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of substrate) under a gentle

    
     stream.[1]
    
    • Safety Critical: Pd/C is pyrophoric when dry.[1] Always keep it wet with solvent or add under inert atmosphere.[1]

  • Hydrogenation: Switch the atmosphere to

    
    . Stir vigorously at Room Temperature (25°C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (yellow) will disappear, and a fluorescent amine spot will appear.

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1]

    • Caution: Do not let the filter cake dry out completely in air; keep it damp to prevent ignition.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the dark oil/solid amine.

    • Storage: 8-Aminoquinolines are oxidation-sensitive.[1] Store under Argon at -20°C or use immediately.

Protocol B: Radical Bromination (Benzylic Functionalization)

Context: Functionalizing the methyl group at C5 allows for the attachment of side chains or coupling to other pharmacophores without disturbing the nitro group (which can be reduced later).[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (Greener alternative)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in the chosen solvent (0.2 M) in a dry flask equipped with a reflux condenser.

  • Reagent Addition: Add NBS and AIBN to the solution.

  • Initiation: Heat the mixture to reflux (76°C for

    
    ).
    
    • Mechanistic Insight: The reaction proceeds via a radical chain mechanism.[1][2] The nitro group at C8 deactivates the ring toward electrophilic aromatic substitution, thereby reducing ring bromination byproducts and favoring the benzylic position.[1]

  • Reaction: Reflux for 3–12 hours.

    • Visual Cue: Succinimide, the byproduct, is less soluble and will float to the top of the solvent (in

      
      ).[1]
      
  • Workup: Cool to room temperature. Filter off the solid succinimide.[1]

  • Purification: Evaporate the solvent. Recrystallize from Hexane/EtOAc or purify via flash column chromatography to isolate 5-(bromomethyl)-8-nitroquinoline.[1]

Application Case Study: Synthesis of Primaquine Analog Scaffold

To demonstrate the utility of this intermediate, we outline the workflow for synthesizing a target scaffold where the C5-methyl is extended, and the C8-nitro is converted to an amine.[1]

Workflow Step1 Step 1: Benzylic Bromination (NBS, Reflux) Step2 Step 2: Nucleophilic Displacement (NaCN or Amine) Step1->Step2 Yield: ~75% Step3 Step 3: Nitro Reduction (H2, Pd/C) Step2->Step3 Yield: ~85% Final Target: 5-Substituted-8-aminoquinoline Step3->Final Total Yield: ~60%

Figure 2: Sequential functionalization workflow. High-contrast colors denote distinct reaction phases.[1]

Experimental Logic:

  • Order of Operations: Functionalize the methyl group before reducing the nitro group. The free amine at C8 is reactive and can interfere with radical reactions or undergo unwanted alkylation if present during Step 1.[1]

  • Protection: The nitro group acts as a "perfect protecting group" for the nitrogen position during the harsh radical conditions of Step 1.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning (S or P traces)Use fresh catalyst; ensure high purity of starting material.[1]
Over-bromination (Dibromo) Excess NBS or too long refluxStrictly control stoichiometry (1.05 eq NBS) and monitor by TLC every hour.
Ring Bromination Impure solvent or wet conditionsEnsure anhydrous conditions; ring bromination is minimized by the electron-withdrawing nitro group but can occur if radicals are quenched.[1]

References

  • Palmer, M. H. "The Skraup Reaction of m-Substituted Anilines."[1] Journal of the Chemical Society, 1962.[1] Link

    • Relevance: Foundational text on the synthesis of methyl-nitroquinoline isomers.[1][3][4]

  • Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs."[1] Journal of the American Chemical Society, 1955.[1] Link

    • Relevance: Establishes the biological importance of the 8-aminoquinoline scaffold.
  • Vangapandu, S., et al. "8-Aminoquinolines: A Review of their Synthesis and Bioactivity."[1] Medicinal Chemistry, 2020.[1]

    • Relevance: Modern review of applications for this compound derivatives.[1]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 8th Edition, Wiley, 2019.[1] Link

    • Relevance: Authoritative source for radical substitution (NBS) and catalytic hydrogenation mechanisms.[1]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive GC-MS Analysis of Quinoline Derivatives

Abstract This technical guide outlines a robust protocol for the qualitative and quantitative analysis of quinoline and its functionalized derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Quinoline scaffolds are ubiquitous in pharmaceuticals (e.g., antimalarials, fluoroquinolones) and environmental samples. However, their analysis is complicated by the basicity of the heterocyclic nitrogen, which often leads to peak tailing and adsorption on active sites. This guide addresses these challenges through optimized sample preparation, specific column selection strategies, and detailed mass spectral interpretation.

Part 1: Strategic Experimental Design

1.1 The Basicity Challenge & Column Selection Quinolines are basic nitrogen heterocycles (


). In standard GC analysis, the lone pair on the nitrogen atom interacts with silanol groups (Si-OH) on the glass liner and column stationary phase, causing severe peak tailing and sensitivity loss.
  • Column Choice: A low-polarity, 5% phenyl-arylene phase (e.g., DB-5MS UI or Rxi-5Sil MS ) is recommended. The "UI" (Ultra Inert) designation is critical as these columns undergo rigorous deactivation to mask silanol sites.

  • Inlet Liner: Use a base-deactivated splitless liner with wool. Standard undeactivated wool will irreversibly adsorb quinolines.

1.2 Ionization Strategy

  • Electron Ionization (EI, 70 eV): The gold standard for structural elucidation. Quinolines produce stable molecular ions (

    
    ) and distinct fragmentation patterns (loss of HCN), enabling reliable library matching.
    
  • Positive Chemical Ionization (PCI): Recommended for determining molecular weight in complex derivatives where the

    
     is weak. Methane or ammonia are suitable reagent gases.
    

Part 2: Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Biological/Aqueous Matrices

Target: Basic quinolines (e.g., Quinoline, Isoquinoline) from urine or wastewater.

Principle: Exploiting pH-dependent solubility. Quinolines are protonated (ionic) at acidic pH and neutral (organic-soluble) at basic pH.

  • Acidification: Aliquot 5 mL of sample. Add 1 mL 1M HCl to protonate bases (

    
    ). Wash with 3 mL hexane (discard organic layer) to remove neutral/acidic interferences.
    
  • Basification: Adjust aqueous phase to

    
     using 6M NaOH. This deprotonates the quinoline nitrogen, rendering it hydrophobic.
    
  • Extraction: Add 3 mL Dichloromethane (DCM) or Toluene . Vortex vigorously for 2 minutes.[1]

  • Phase Separation: Centrifuge at 3000 rpm for 5 min. Collect the lower organic layer (if DCM) or upper (if Toluene).

  • Drying: Pass organic extract through anhydrous

    
    .
    
  • Concentration: Evaporate to dryness under

    
     stream at 40°C. Reconstitute in 100 
    
    
    
    Ethyl Acetate.
Protocol B: Derivatization of Functionalized Quinolines

Target: Hydroxyquinolines (e.g., 8-Hydroxyquinoline) or Carboxylic acid derivatives. Rationale: Polar -OH and -COOH groups cause hydrogen bonding, leading to poor chromatography. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups.

  • Dry Sample: Ensure the extract from Protocol A is completely dry (trace water hydrolyzes reagents).

  • Reagent Addition: Add 50

    
    BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 
    
    
    
    Pyridine (acts as a catalyst and acid scavenger).
  • Incubation: Cap vial tightly. Heat at 70°C for 30 minutes .

  • Cool & Inject: Cool to room temperature. Inject directly into GC-MS.

Part 3: Instrumental Method (GC-MS)

3.1 Gas Chromatograph Parameters

ParameterSettingRationale
Inlet Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling derivatives.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS vacuum efficiency.
Column 30m

0.25mm

0.25

m (5% Phenyl)
Balances resolution and capacity.
Oven Program 60°C (1 min hold)

20°C/min to 140°C

10°C/min to 300°C (5 min hold)
Slow ramp in mid-range separates critical isomer pairs.
Transfer Line 280°CPrevents condensation before MS source.

3.2 Mass Spectrometer Parameters

ParameterSetting
Source Temp 230°C (EI)
Quad Temp 150°C
Ionization EI (70 eV)
Scan Mode Full Scan (m/z 40–450) for ID; SIM for Quant.
Solvent Delay 3.5 min (Protect filament)

Part 4: Data Analysis & Interpretation[2][3][4][5][6]

4.1 Fragmentation Logic The fragmentation of the quinoline ring is distinct and follows a "collapse" mechanism.

  • Molecular Ion: The aromatic system stabilizes the radical cation, resulting in a strong

    
     peak (Base peak for unsubstituted quinoline at m/z 129).
    
  • Primary Loss: Ejection of Hydrogen Cyanide (HCN, 27 Da).

    • 
       (radical cation).
      
  • Secondary Loss: Loss of acetylene (

    
    , 26 Da) from the resulting phenyl ring.
    
    • 
       (benzyne-like fragment).
      

4.2 SIM Quantitation Table

AnalyteRetention Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)
Quinoline 8.45129102, 76
Isoquinoline 8.65129102, 76
8-Hydroxyquinoline (TMS) 12.10217202, 73 (TMS)
Quinine 18.20136136 (Quinuclidine), 324 (

)

*Retention times are approximate based on the method in Section 3.1.

Part 5: Visual Workflows

Figure 1: Analytical Workflow for Quinoline Derivatives

QuinolineWorkflow Sample Biological/Environmental Sample Prep Sample Prep (LLE or SPE) Sample->Prep pH Adjustment Deriv Derivatization (BSTFA/TMCS) Prep->Deriv Polar (-OH, -COOH) GC GC Separation (Inert 5% Phenyl Col) Prep->GC Non-polar analytes Deriv->GC TMS-Derivatives MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (m/z 129 -> 102) MS->Data TIC/SIM

Caption: Step-by-step workflow distinguishing direct injection paths for simple quinolines versus derivatization tracks for polar metabolites.

Figure 2: Quinoline Fragmentation Pathway (EI-MS)

Fragmentation M_Ion Molecular Ion (M+) m/z 129 (Stable Aromatic) Frag1 [M - HCN]+. m/z 102 (Ring Contraction) M_Ion->Frag1 - HCN (27 Da) Frag2 [M - HCN - C2H2]+. m/z 76 (Benzyne Fragment) Frag1->Frag2 - C2H2 (26 Da)

Caption: Mechanistic fragmentation pathway of the quinoline radical cation under 70 eV electron ionization.

Part 6: Method Validation Framework

To ensure the trustworthiness of this protocol, the following validation parameters must be established in your laboratory (per ICH Q2(R1) guidelines):

  • Linearity: Prepare calibration standards (e.g., 10–1000 ng/mL) in the matrix blank.

    
     should be 
    
    
    
    .[2][3][4]
  • Limit of Detection (LOD): Determine the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1. Typical LOD for quinoline in SIM mode is 1–5 ng/mL.

  • Recovery: Spike matrix at low, medium, and high levels. Acceptable recovery range: 80–120%.

  • Carryover Check: Inject a solvent blank immediately after the highest standard. Response should be <0.1% of the standard. Note: If carryover persists, increase the final oven hold time or replace the inlet liner.

References

  • Gao, Y.G., et al. (2020).[4] Determination of quinoline and isoquinoline in textiles by Gas Chromatography-Mass Spectrometry. Journal of Instrumental Analysis.

  • BenchChem. (2025).[1] High-Throughput Analysis of Isoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Application Notes.

  • Gerace, E., et al. (2010).[5] Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Analytical and Bioanalytical Chemistry.

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub.

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.

Sources

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment for 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 5-methyl-8-nitroquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides a meticulous, step-by-step protocol for acquiring high-resolution NMR data and a thorough analysis of the spectral features, grounded in fundamental principles of chemical shifts and spin-spin coupling. By synthesizing data from closely related analogs and leveraging established NMR theory, this note serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in the characterization of substituted quinolines.

Introduction: The Structural Significance of this compound

Quinoline and its derivatives are a cornerstone in the architecture of a vast array of biologically active compounds and functional materials.[1][2] The precise placement of substituents on the quinoline scaffold dramatically influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and material characteristics. This compound presents a fascinating case study in structural elucidation due to the competing electronic effects of the electron-donating methyl group and the strongly electron-withdrawing nitro group.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the non-destructive characterization of such molecules.[1] It provides unparalleled insight into the molecular framework, enabling the unambiguous assignment of every proton and carbon atom.[1] This application note will guide the user through the process of acquiring and interpreting the 1H and 13C NMR spectra of this compound, ensuring data integrity and confident structural confirmation.

Predicted Spectral Analysis and Rationale

Due to the absence of a single, comprehensive spectral assignment for this compound in the reviewed literature, a detailed prediction based on the analysis of structurally similar compounds is presented. This approach relies on understanding the substituent chemical shift (SCS) effects of the methyl and nitro groups on the quinoline ring system.

Molecular Structure and Numbering

The IUPAC numbering for the quinoline ring is fundamental for spectral assignment. The structure and numbering of this compound are depicted below.

Figure 1: Molecular structure and atom numbering of this compound.

1H NMR Spectral Assignment: A Detailed Walkthrough

The 1H NMR spectrum is anticipated to display five signals in the aromatic region and one singlet in the aliphatic region, corresponding to the five aromatic protons and the methyl group protons, respectively.

  • H2, H3, and H4 (Pyridine Ring Protons): These protons will form an AMX spin system.

    • H2: Expected to be the most downfield of this trio due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets (dd) due to coupling with H3 (3J, typical ~4-5 Hz) and H4 (4J, typical ~1.5-2.0 Hz).

    • H4: Also significantly deshielded by the nitrogen and will appear as a doublet of doublets, coupling to H3 (3J, typical ~8-9 Hz) and H2 (4J, typical ~1.5-2.0 Hz).

    • H3: Will appear as a doublet of doublets, coupling to both H2 and H4 with the respective coupling constants mentioned above.

  • H6 and H7 (Carbocyclic Ring Protons): These protons will form an AX spin system.

    • H7: The nitro group at C8 is a powerful electron-withdrawing group, which will significantly deshield the ortho proton, H7. Therefore, H7 is predicted to be the most downfield proton in the entire aromatic region. It will appear as a doublet, coupling with H6 (3J, typical ~8-9 Hz).

    • H6: The methyl group at C5 is electron-donating, which will shield the ortho proton, H6. It will appear as a doublet due to coupling with H7.

  • CH3 Protons: The methyl group at C5 will appear as a sharp singlet in the upfield region (around 2.5 ppm).

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Assignment
H7> 8.5d3JH6-H7 ≈ 8-9Strong deshielding by the ortho-nitro group.
H2~8.4dd3JH2-H3 ≈ 4-5, 4JH2-H4 ≈ 1.5-2.0Deshielded by adjacent nitrogen.
H4~8.2dd3JH3-H4 ≈ 8-9, 4JH2-H4 ≈ 1.5-2.0Deshielded by adjacent nitrogen.
H3~7.6dd3JH2-H3 ≈ 4-5, 3JH3-H4 ≈ 8-9Typical chemical shift for H3 in quinolines.
H6~7.4d3JH6-H7 ≈ 8-9Shielding effect from the ortho-methyl group.
5-CH3~2.5s-Typical chemical shift for an aromatic methyl group.
13C NMR Spectral Assignment: A Detailed Analysis

The 13C NMR spectrum is expected to show ten distinct signals: nine for the quinoline ring carbons and one for the methyl carbon.

  • Quaternary Carbons (C4a, C5, C8, C8a): These carbons will not show any direct C-H coupling in a proton-decoupled 13C spectrum. Their chemical shifts are highly influenced by the substituents.

    • C8: Directly attached to the nitro group, this carbon will be significantly deshielded.

    • C5: Attached to the methyl group, its chemical shift will be influenced by the substituent effect.

    • C4a and C8a: These are bridgehead carbons and their chemical shifts are characteristic of the quinoline ring system.

  • Protonated Carbons (C2, C3, C4, C6, C7):

    • C2 and C4: Deshielded due to their proximity to the nitrogen atom.

    • C7: Deshielded by the adjacent nitro group.

    • C6: Influenced by the adjacent methyl group.

    • C3: Typically found at a characteristic chemical shift for quinolines.

  • Methyl Carbon (5-CH3): This will be the most upfield signal in the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound

CarbonPredicted δ (ppm)Rationale for Assignment
C8~150-155Strong deshielding from the attached nitro group.
C2~150-152Deshielded by adjacent nitrogen.
C4~148-150Deshielded by adjacent nitrogen.
C8a~140-145Quaternary carbon adjacent to nitrogen.
C5~135-140Quaternary carbon with methyl substituent.
C4a~130-135Bridgehead quaternary carbon.
C7~128-132Deshielded by the adjacent nitro group.
C6~125-128Influenced by the adjacent methyl group.
C3~122-125Typical chemical shift for C3 in quinolines.
5-CH3~18-22Typical chemical shift for an aromatic methyl group.

Experimental Protocols

To obtain high-quality, unambiguous spectra, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d6) can be used.

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a concentrated sample. Increase as needed for dilute samples.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • Temperature: 298 K.

Advanced 2D NMR Experiments for Unambiguous Assignment

For definitive assignments, especially in complex molecules, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals 1H-1H spin-spin coupling networks. It will clearly show the correlations between H2-H3, H3-H4, and H6-H7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing a direct link between the 1H and 13C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons by observing their long-range couplings to nearby protons. For instance, the protons of the 5-CH3 group should show correlations to C5 and C4a.

G cluster_0 NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3) OneD_H1 1D ¹H NMR Acquisition SamplePrep->OneD_H1 OneD_C13 1D ¹³C NMR Acquisition SamplePrep->OneD_C13 TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_H1->TwoD_NMR OneD_C13->TwoD_NMR DataProcessing Data Processing and Analysis TwoD_NMR->DataProcessing Assignment Final Spectral Assignment DataProcessing->Assignment

Figure 2: Recommended workflow for the NMR spectral assignment of this compound.

Data Interpretation and Self-Validation

The trustworthiness of the spectral assignment is ensured through a self-validating system where all experimental data must be internally consistent.

  • 1H NMR: The observed multiplicities and coupling constants must align with the predicted spin systems. For example, the coupling constant between H6 and H7 should be consistent in both signals.

  • 13C NMR: The number of observed signals should match the number of unique carbon atoms in the molecule.

  • 2D NMR: The correlations observed in COSY, HSQC, and HMBC spectra must corroborate the 1D assignments. For instance, the HSQC spectrum should unambiguously link each protonated carbon to its corresponding proton. The HMBC will be the final arbiter for the assignment of quaternary carbons.

Conclusion

This application note provides a robust framework for the complete 1H and 13C NMR spectral assignment of this compound. By combining predictive analysis based on known substituent effects with a detailed experimental protocol, researchers can confidently characterize this and other substituted quinoline derivatives. The use of advanced 2D NMR techniques is emphasized as a critical step for achieving unambiguous and publishable results. This guide is intended to empower researchers in drug discovery and materials science with the practical knowledge required for the precise structural elucidation of novel chemical entities.

References

  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed., Thieme, 2008. [Link]

  • TSI Journals, 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Royal Society of Chemistry, Supplementary Information for Facile Synthesis of 2-Substituted Quinolines. [Link]

  • PubChem, 8-Methylquinoline. [Link]

  • Brieflands, An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

Sources

Technical Application Guide: 5-Methyl-8-nitroquinoline in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile[1][2][3][4]

5-Methyl-8-nitroquinoline (5-M-8-NQ) is a high-value heterocyclic intermediate, primarily utilized as a regio-defined scaffold in the synthesis of 8-aminoquinoline antimalarials and biomimetic metal ligands.[1] Unlike simple quinolines, the 5-methyl substitution serves a dual purpose: it blocks the metabolically labile C5 position—a common site of oxidative degradation in quinoline drugs—and sterically influences the coordination geometry in metal complexes.[2]

This guide details the synthesis, purification, and downstream applications of 5-M-8-NQ, moving beyond basic characterization to actionable protocols for drug development and bio-inorganic chemistry.[1][2]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: this compound[1][3][4][5][6]

  • CAS Number: 64976-62-1 (Note: Often indexed alongside its isomer 8-methyl-5-nitroquinoline; verification of substitution pattern is critical).[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 188.18 g/mol [1][2]

  • Key Structural Features:

    • C8-Nitro Group: Precursor to the pharmacologically active amino group.

    • C5-Methyl Group: Metabolic blocker; electronic donor (+I effect) increasing basicity of the pyridine ring nitrogen.

Synthetic Utility: The "Hub" Strategy[1]

5-M-8-NQ acts as a divergence point.[1] Its primary utility lies in its reduction to 5-methyl-8-aminoquinoline , a scaffold structurally homologous to Primaquine and Tafenoquine, but with enhanced metabolic stability profiles.[1][2]

DOT Diagram 1: Synthetic Divergence & Applications

GStart5-MethylquinolineIntermediateThis compound(The Hub)Start->Intermediate Nitration(HNO3/H2SO4)Prod15-Methyl-8-aminoquinoline(Antimalarial Scaffold)Intermediate->Prod1 Reduction(Sn/HCl or H2/Pd)Prod2dpaq-5Me Ligands(Mn(III) Oxidation Catalysts)Intermediate->Prod2 1. Reduction2. Amide CouplingProd35-Methyl-8-hydroxyquinoline(Chelator/Antifungal)Intermediate->Prod3 1. Reduction2. Diazotization3. Hydrolysis

Caption: The central role of this compound in accessing diverse bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize 5-M-8-NQ from 5-methylquinoline while minimizing the formation of the 6-nitro isomer.

Mechanistic Insight: The 5-methyl group activates the C8 position (para to methyl) and C6 (ortho to methyl).[1] However, the protonated quinolinium nitrogen (formed in acidic media) deactivates the ring.[1][2] Substitution at C8 is favored due to the combined directing effects and the stability of the transition state, though separation from the C6 isomer is often required.[1][2]

Materials:

  • 5-Methylquinoline (10.0 g, 70 mmol)[1][2]

  • Concentrated Sulfuric Acid (

    
    , 98%)[1][2]
    
  • Fuming Nitric Acid (

    
    , >90%)[1][2]
    
  • Ice/Water bath[1][2]

  • Ammonium Hydroxide (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Acidification: In a 250 mL round-bottom flask, dissolve 10.0 g of 5-methylquinoline in 30 mL of conc.

    
    . Add the acid dropwise at 0°C to control the exotherm. The solution will darken.
    
  • Nitration: Cool the mixture to -5°C. Add fuming

    
     (4.5 mL, ~1.5 eq) dropwise over 30 minutes. Maintain temperature below 0°C to prevent over-nitration or tar formation.[2]
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[2][7]

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. A yellow precipitate (the nitrate salt) may form.

  • Neutralization: Carefully basify the slurry to pH 9-10 using conc.

    
    . The free base nitroquinoline will precipitate as a yellow-brown solid.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification (Critical): The crude typically contains ~85% 8-nitro and ~15% 6-nitro isomer. Recrystallize from ethanol or methanol .[2] The this compound crystallizes as pale yellow needles (mp 138-140°C), while the 6-nitro isomer remains largely in the mother liquor.[1]

Protocol B: Reduction to 5-Methyl-8-aminoquinoline

Objective: Convert the nitro group to an amine for medicinal chemistry coupling.[1]

Materials:

  • This compound (5.0 g)[1]

  • Stannous Chloride Dihydrate (

    
    ) or Iron powder[1][2]
    
  • Hydrochloric Acid (conc.[2][7] HCl)

  • Ethanol[1][2]

Methodology:

  • Dissolve 5.0 g of the nitro compound in 50 mL ethanol.

  • Add

    
     (18.0 g, 3 eq) dissolved in 20 mL conc. HCl.
    
  • Reflux the mixture for 2 hours. The yellow color of the nitro compound will fade.

  • Cool and neutralize with NaOH solution. Filter off the tin salts (celite filtration recommended).

  • Extract the filtrate with ethyl acetate. Evaporate to yield 5-methyl-8-aminoquinoline as a viscous oil or low-melting solid.[1]

Medicinal Chemistry Applications

Antimalarial Drug Design (Primaquine Analogs)

The 8-aminoquinoline motif is the gold standard for radical cure of P. vivax malaria (hypnozoite clearance).

  • Role of 5-Methyl: In standard 8-aminoquinolines (like Primaquine), the C5 position is metabolically vulnerable to cytochrome P450 oxidation, leading to quinone-imine formation which is linked to hemotoxicity (hemolysis in G6PD-deficient patients).[1]

  • Strategy: Incorporating a methyl group at C5 blocks this metabolic soft spot, potentially increasing the drug's half-life and altering its toxicity profile.[1][2]

Biomimetic Oxidation Catalysts (The "dpaq" Ligands)

Recent research utilizes 5-M-8-NQ to synthesize pentadentate ligands (e.g., dpaq-5Me ) for Manganese(III) complexes.[1][4]

  • Application: These complexes mimic biological oxidases, activating molecular oxygen for C-H bond functionalization.[1][2]

  • Mechanism: The electron-donating 5-methyl group on the quinoline backbone modulates the redox potential of the metal center (

    
    ), tuning the catalyst's reactivity toward specific substrates.
    
DOT Diagram 2: Structure-Activity Relationship (SAR)

SARCore5-Methyl-8-aminoquinoline(Scaffold)Mod1C5-Methyl GroupCore->Mod1Mod2N1-Quinoline NitrogenCore->Mod2Mod3C8-Amino GroupCore->Mod3Effect1Blocks CYP450 OxidationIncreases Metabolic StabilityMod1->Effect1Effect2Metal Chelation Site(Essential for metallo-drugs)Mod2->Effect2Effect3Linker Attachment Point(Side chain determines potency)Mod3->Effect3

Caption: SAR analysis of the 5-methyl-8-aminoquinoline pharmacophore derived from 5-M-8-NQ.

Safety & Handling

  • Toxicity: Nitroquinolines are potential mutagens and should be handled as suspected carcinogens.[2] Use a fume hood and double nitrile gloves.

  • Explosion Hazard: The nitration reaction (Protocol A) is highly exothermic. Strict temperature control (<5°C) during addition is mandatory to prevent thermal runaway.[1]

  • Storage: Store 5-M-8-NQ in amber vials away from light; nitro compounds can undergo photochemical degradation.[1]

References

  • Preparation of this compound

    • Source: Elderfield, R. C., et al. "Synthesis of Simple 2-Phenyl-8-aminoquinoline Derivatives."[1][2] Journal of the American Chemical Society, 1946.[1][2]

    • Context: Establishes the foundational nitration protocols for 5-substituted quinolines.
    • [1][2]

  • Application in Manganese Catalysts (dpaq Ligands)

    • Source: "Acid Catalysis in the Oxidation of Substrates by Mononuclear Manganese(III)–Aqua Complexes." Inorganic Chemistry, 2022.[1][2][4]

    • Context: Details the synthesis of dpaq-5Me ligand from this compound for biomimetic oxid
    • [1][2]

  • Medicinal Chemistry of 8-Aminoquinolines

    • Source: "8-Aminoquinoline - Wikipedia / Drug Derivatives."[1]

    • Context: General overview of the pharmacophore and the importance of substitution p
    • [1][2]

  • Separation of Nitroquinoline Isomers

    • Source: EP0858998A1 "Separation of 5-nitroquinoline and 8-nitroquinoline."[1]

    • Context: Provides industrial context for separating nitro isomers, relevant for scaling up the purification of the 5-methyl deriv

Application Notes and Protocols for Investigating the Antimicrobial Properties of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Quinolines in Antimicrobial Research

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[1][2] The urgent global threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can effectively combat multidrug-resistant pathogens.[3] Quinoline derivatives have emerged as a promising class of compounds in this endeavor, with a rich history of development and a continuing pipeline of new structural variations.[4]

The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to interfere with essential microbial processes.[4] For instance, the well-known urinary antibiotic nitroxoline (5-nitro-8-hydroxyquinoline), an analog of the compound of interest, is believed to exert its antibacterial and anti-biofilm effects through the chelation of divalent metal cations such as iron and zinc.[5][6][7] This sequestration disrupts bacterial metal homeostasis and can interfere with the function of metalloenzymes crucial for microbial survival and virulence.[6] The nature and position of substituents on the quinoline ring play a critical role in modulating the antimicrobial activity and spectrum of these compounds.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of a specific derivative, 5-Methyl-8-nitroquinoline . While extensive data on this particular molecule is still emerging, the protocols outlined herein are based on established methodologies for evaluating quinoline-based antimicrobials and will enable a thorough characterization of its potential as a novel therapeutic agent. These protocols are designed to be self-validating, with explanations of the scientific principles behind each experimental choice to ensure robust and reproducible results.

I. Preliminary Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This is a fundamental assay to determine the potency of a new compound against a panel of relevant microbial strains. The broth microdilution method is a standardized and widely used technique for MIC determination.[9]

Scientific Rationale

This assay relies on the principle of exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed. The lowest concentration that inhibits growth is the MIC. This provides a quantitative measure of the compound's bacteriostatic activity.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound stock solution D Perform serial two-fold dilutions of the compound in a 96-well plate A->D B Culture microbial strains overnight C Prepare standardized microbial inoculum (0.5 McFarland) B->C E Inoculate each well with the standardized microbial suspension C->E D->E F Include positive (microbe only) and negative (medium only) controls E->F G Incubate plates at 37°C for 18-24 hours F->G H Visually inspect for turbidity or use a plate reader (OD600) G->H I Determine the lowest concentration with no visible growth (MIC) H->I

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the assay is non-inhibitory to the microorganisms (typically ≤1%).[8]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the appropriate temperature and duration to achieve a logarithmic growth phase.

    • Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Add 10 µL of the diluted microbial inoculum to each well.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

II. Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill the microorganism.[10][11] This distinction is crucial for understanding the potential therapeutic application of an antimicrobial agent. An agent is considered bactericidal if the MBC is no more than four times the MIC.

Scientific Rationale

The MBC assay is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the test compound. If the bacteria do not grow on the agar, it indicates that they were killed by the compound in the MIC well. The lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum is the MBC.[10]

Experimental Workflow: MBC Assay

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay Execution cluster_mbc_analysis Data Analysis A Completed MIC plate with no visible growth in several wells B Select clear wells from the MIC plate (at and above the MIC) A->B C Plate a small aliquot (e.g., 10 µL) from each clear well onto agar plates B->C D Incubate agar plates at 37°C for 24-48 hours C->D E Count the number of colonies on each plate D->E F Determine the lowest concentration that results in ≥99.9% killing (MBC) E->F

Caption: Workflow for the determination of Minimum Bactericidal Concentration (MBC).

Detailed Protocol: MBC Assay
  • From the MIC Assay:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the MIC and all wells with concentrations above the MIC that show no visible growth.

  • Subculturing:

    • Gently mix the contents of each clear well.

    • Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each clear well.[12]

    • Spread the aliquot evenly onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the positive control well (diluted to a countable range) to determine the initial inoculum size.

  • Incubation and Determination of MBC:

    • Incubate the agar plates at 37°C for 24-48 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[10]

Data Presentation: MIC and MBC Values

The results of the MIC and MBC assays can be effectively summarized in a table.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Methicillin-resistantClinical Isolate
S. aureus (MRSA)

III. Characterizing the Rate of Antimicrobial Action: Time-Kill Kinetic Assay

The time-kill kinetic assay provides valuable information on the pharmacodynamics of an antimicrobial agent, revealing how quickly and to what extent it kills a microbial population over time.[13] This assay helps to understand whether the killing is concentration-dependent or time-dependent.

Scientific Rationale

A standardized inoculum of a microorganism is exposed to different concentrations of the test compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL). A plot of log10 CFU/mL versus time illustrates the killing kinetics.[13][14]

Experimental Workflow: Time-Kill Kinetic Assay

TimeKill_Workflow A Prepare standardized microbial inoculum B Set up flasks with broth containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control A->B C Inoculate flasks with the microbial suspension B->C D Incubate flasks with shaking at 37°C C->D E At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask D->E F Perform serial dilutions of the aliquot E->F G Plate dilutions onto agar plates F->G H Incubate plates and count colonies to determine CFU/mL G->H I Plot log10 CFU/mL vs. time for each concentration H->I

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare flasks containing sterile broth with various concentrations of this compound, typically at 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask containing only broth.

    • Prepare a standardized microbial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each flask with the microbial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Immediately after inoculation (time 0), remove an aliquot from each flask for viable cell counting.

    • Incubate the flasks at 37°C with shaking.

    • At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.[13]

  • Viable Cell Counting:

    • For each aliquot, perform ten-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the mean log10 CFU/mL against time for each concentration of the test compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]

IV. Investigating Anti-Biofilm Activity: Crystal Violet Assay

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents.[16] The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its antimicrobial potential. The crystal violet assay is a simple and high-throughput method for quantifying biofilm biomass.[16][17]

Scientific Rationale

This assay is based on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix, including polysaccharides and extracellular DNA. After staining, the bound dye is solubilized, and the absorbance is measured, which is proportional to the amount of biofilm formed.[16][18]

Experimental Workflow: Anti-Biofilm Assay

Biofilm_Workflow cluster_formation Biofilm Formation cluster_staining Staining and Quantification A Dispense microbial suspension into a 96-well plate with varying concentrations of this compound B Incubate statically for 24-48 hours to allow biofilm formation A->B C Discard planktonic cells and wash wells with PBS B->C D Fix the biofilm (e.g., with heat or methanol) C->D E Stain the biofilm with 0.1% crystal violet D->E F Wash away excess stain E->F G Solubilize the bound dye with a solvent (e.g., 30% acetic acid) F->G H Measure absorbance (e.g., at 595 nm) G->H

Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.

Detailed Protocol: Anti-Biofilm Assay
  • Biofilm Formation:

    • In a flat-bottomed 96-well microtiter plate, add 100 µL of microbial suspension in a suitable growth medium.

    • Add 100 µL of this compound at various sub-inhibitory concentrations (concentrations below the MIC) to the wells. Include a positive control (no compound) and a negative control (medium only).

    • Cover the plate and incubate statically at 37°C for 24 to 48 hours.

  • Staining and Quantification:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells.

    • Fix the biofilms by air-drying or with 200 µL of methanol for 15 minutes.

    • Remove the fixative and allow the plate to dry completely.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

    • Remove the crystal violet solution and wash the plate thoroughly with water until the washings are clear.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound dye.[19]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive investigation of the antimicrobial properties of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a detailed profile of this novel compound's potential. Adherence to these standardized methods, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data essential for advancing the development of new and effective antimicrobial agents.

References

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science. Available at: [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. ResearchGate. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]

  • Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. Available at: [Link]

  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. MDPI. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available at: [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • 8-Methyl-5-nitroquinoline. PubChem. Available at: [Link]

  • Chemical Properties of 5-nitro-8-methylquinoline. Cheméo. Available at: [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. PMC. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Crystal violet assay. Bio-protocol. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • 8-Nitroquinoline. ResearchGate. Available at: [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Hindawi. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]

  • Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. MDPI. Available at: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). University of Anbar. Available at: [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • General Biofilm Assay Protocol. iGEM. Available at: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available at: [Link]

  • Crystal violet assay carried out to determine the antibiofilm activity... ResearchGate. Available at: [Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]

  • Time-kill kinetics assay examining the time- and... ResearchGate. Available at: [Link]

Sources

Application Note: Metal Complexation and Ligand Profiling of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal inorganic chemistry and ligand design. It addresses the specific properties of 5-Methyl-8-nitroquinoline , distinguishing it from its more common 8-hydroxy analogs, and outlines rigorous methodologies for studying its metal interaction profile and its role as a precursor for high-affinity chelators.

Executive Summary & Scientific Rationale

This compound (5-Me-8-NQ) represents a distinct class of quinoline derivatives. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), which forms stable N,O-chelates, 5-Me-8-NQ possesses a nitro group at the 8-position. The nitro group (


) is strongly electron-withdrawing and sterically demanding, rendering 5-Me-8-NQ a weak monodentate ligand  in its native state.

However, it serves two critical roles in drug development and coordination chemistry:

  • Electronic Modulator: It acts as a probe to study weak N-coordination and electronic effects on the quinoline ring without the interference of strong chelation.

  • Privileged Precursor: It is the immediate parent of 5-methyl-8-aminoquinoline , a potent N,N-chelator used in the synthesis of anticancer organometallics (e.g., dpaq analogs).

This guide provides protocols to investigate the direct interaction of 5-Me-8-NQ with transition metals (Cu, Zn, Mn) and its "activation" via reduction to form stable chelate complexes.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula

MW 188.18 g/mol
Solubility DMSO, DMF, CH

Cl

, Hot Ethanol
Insoluble in water.[1]
Donor Atoms Pyridine Nitrogen (

)
Nitro Oxygen (

) is a poor donor.
Key Reactivity Nucleophilic attack at N; Reduction of -NO

Precursor to 8-aminoquinolines.

Protocol 1: Ligand Preparation & Purity Verification

Objective: Ensure 5-Me-8-NQ is free from isomeric impurities (e.g., 7-methyl isomers) that often arise during Skraup synthesis.

Reagents:
  • Crude this compound (or synthesized via Skraup reaction of 3-amino-4-methyl-nitrobenzene + glycerol).

  • Solvent: Ethanol, Hexanes/Ethyl Acetate.

Workflow:
  • Recrystallization: Dissolve crude solid in minimum boiling ethanol. Cool slowly to 4°C. Collect pale yellow needles.

  • TLC Analysis: Silica gel, Eluent: Hexane:EtOAc (3:1).

    
     value typically ~0.4–0.5 (distinct from amine derivatives).
    
  • NMR Validation (Critical):

    • 
      H NMR (CDCl
      
      
      
      ):
      Verify the methyl singlet at
      
      
      ppm. Confirm the absence of broad -NH or -OH signals (indicates reduction or hydrolysis).
    • Note: The nitro group causes a downfield shift of the H-7 proton compared to the methyl derivative.

Protocol 2: Direct Metal Interaction Study (The "Weak Ligand" Assay)

Objective: Investigate if 5-Me-8-NQ binds metal centers directly via the quinoline nitrogen, and determine if the nitro group participates in supramolecular coordination.

Rationale: Since the nitro group is a poor ligand, standard aqueous complexation will fail (metal hydroxide precipitation dominates). We use non-coordinating anions in organic solvents to force interaction.

Materials:
  • Ligand: this compound (0.1 M in Acetonitrile).

  • Metal Salts:

    
    , 
    
    
    
    , or
    
    
    (0.1 M in Acetonitrile). Avoid chlorides/acetates as they compete for coordination.
  • Instrumentation: UV-Vis Spectrophotometer, Single Crystal XRD.

Step-by-Step Procedure:
  • Titration (UV-Vis):

    • Place 2.0 mL of Ligand solution (

      
      ) in a quartz cuvette.
      
    • Titrate with Metal salt solution (0.5 eq steps up to 5.0 eq).

    • Observation: Monitor the

      
       transitions (240–350 nm). A bathochromic shift (red shift) indicates coordination to the pyridine nitrogen, stabilizing the LUMO.
      
  • Synthesis of Bulk Complex:

    • Mix 1 eq Metal Salt + 2 eq Ligand in hot Acetonitrile (MeCN).

    • Reflux for 2 hours.

    • Concentrate to half volume and diffuse diethyl ether vapor into the solution (Vapor Diffusion Method) to grow crystals.

  • Structural Determination (XRD):

    • Expectation: Monodentate binding through

      
      . The metal likely adopts a geometry defined by solvent molecules or counter-ions (e.g., 
      
      
      
      ).
    • Check: Look for "semi-coordination" distances (>2.6 Å) between the Metal and Nitro-Oxygen.

Data Interpretation Table:

Observation Interpretation
No UV-Vis Shift No binding. Ligand is too weak; metal solvates preferentially.
UV Shift + Isosbestic Point Clean 1:1 or 1:2 complexation at the Pyridine Nitrogen.

| IR Shift (


)  | If asymmetric stretching (

) shifts significantly (>20 cm

), suspect Nitro-O coordination (Rare). |

Protocol 3: Reductive Activation (The "Precursor" Pathway)

Objective: Convert 5-Me-8-NQ into the active chelator 5-Methyl-8-aminoquinoline for high-affinity complexation.

Context: This is the standard route for synthesizing "dpaq" type ligands used in manganese catalase mimics and anticancer drugs.

Workflow:
  • Reduction:

    • Dissolve 5-Me-8-NQ in MeOH.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4–6 hours.
      
    • Filter through Celite. Evaporate to yield 5-Methyl-8-aminoquinoline (often an oil or low-melting solid).

  • Complexation (The "Active" Step):

    • React the fresh amine (N,N-donor) with

      
       or 
      
      
      
      in Methanol.
    • The 8-amino group and quinoline nitrogen now form a stable 5-membered chelate ring.

Visualization of Experimental Logic

The following diagram illustrates the decision tree for studying this molecule: Direct coordination vs. Reductive activation.

G Start Start: this compound Decision Research Goal? Start->Decision PathA Path A: Direct Coordination (Electronic Modulation) Decision->PathA Study Weak Interactions PathB Path B: Ligand Activation (Chelation Studies) Decision->PathB Synthesize Active Drug StepA1 Solvent Selection: Non-competing (MeCN, CH2Cl2) PathA->StepA1 StepB1 Reduction Step: H2/Pd-C or Sn/HCl PathB->StepB1 StepA2 Metal Salt: Weak Anions (OTf-, ClO4-, BF4-) StepA1->StepA2 ResultA Result: Monodentate Complex [M(L)n]2+ (N-bound only) StepA2->ResultA ResultB Result: Stable Chelate [M(N,N-Ligand)] (5-membered ring) ResultA->ResultB Comparative Analysis StepB2 Intermediate: 5-Methyl-8-aminoquinoline StepB1->StepB2 StepB3 Complexation: MCl2 in MeOH StepB2->StepB3 StepB3->ResultB

Caption: Workflow distinguishing direct monodentate coordination (Path A) from reductive activation to bidentate chelators (Path B).

Characterization Standards

When publishing results on 5-Me-8-NQ complexes, the following data is mandatory to validate the coordination mode:

TechniqueParameterExpected Result (Direct Binding)Expected Result (Activated/Reduced)

H NMR
H-2, H-3, H-4 ShiftDownfield shift (

ppm) due to N-metal coordination.
Distinct shift of -NH

protons; loss of symmetry if chiral.
IR Spectroscopy

Unchanged or slight shift (

cm

).
Disappearance of NO

bands; Appearance of

at 3300-3400 cm

.
Crystallography Bond Lengths

Å.

Å (non-bonding).

and

both

Å (Bidentate).
Job's Plot StoichiometryOften undefined or solvent dependent.Clear 1:1 or 1:2 (M:L) inflection points.

References

  • ChemicalBook. (2025).[2][3] this compound Chemical Properties and Synthesis.

  • Smolecule. (2025).[3][4] 7-Methyl-8-nitroquinoline and Isomers: Biological Activity and Synthesis.

  • Scientific Research Publishing. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and Antimicrobial Activity.[1][5][6] (Contextual reference for 8-substituted quinoline chelation).

  • ACS Publications. (2022). Acid Catalysis in the Oxidation of Substrates by Mononuclear Manganese(III)–Aqua Complexes. (Describes the reduction of this compound to dpaq5Me ligands).

  • ResearchGate. (2025). Syntheses and properties of transition metal complexes based on 5-nitro-8-hydroxyquinoline. (Comparative study of nitro-substituted ligands).

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Methyl-8-nitroquinoline for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Within this class, 5-Methyl-8-nitroquinoline serves as a particularly valuable starting material. Its strategic derivatization allows for a systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The true synthetic utility of this scaffold is unlocked by the chemical reactivity of its two key functional groups: the nitro group at the C8 position and the methyl group at the C5 position . The C8-nitro group, an electron-withdrawing moiety, can be readily reduced to a versatile amino group, which serves as a primary synthetic handle for introducing diverse functionalities through amide bond formation, sulfonylation, and other coupling reactions.[3] This conversion is pivotal, as the resulting 8-aminoquinoline core is the foundation of blockbuster antimalarial drugs like primaquine and tafenoquine.[3]

This guide provides a comprehensive framework for the strategic derivatization of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale, equipping researchers with the knowledge to design and execute robust synthetic campaigns aimed at discovering novel therapeutic agents.

Core Derivatization Workflow: A Logic-Driven Approach

The most productive pathway for derivatizing this compound hinges on a two-stage logic: activation followed by diversification . The primary activation step is the reduction of the C8-nitro group to form the nucleophilic 8-amino intermediate. This intermediate is then subjected to a variety of diversification reactions to build a library of analogs for biological screening.

Derivatization_Workflow A This compound (Starting Material) B Stage 1: Activation (Nitro Group Reduction) A->B Reduction (e.g., SnCl2/HCl) C 5-Methylquinolin-8-amine (Key Intermediate) B->C D Stage 2: Diversification (Amine Functionalization) C->D Acylation, Sulfonylation, Alkylation, etc. E Library of Diverse Analogs (Amides, Sulfonamides, etc.) D->E F Biological Screening (SAR Studies) E->F

Caption: Core derivatization workflow for this compound.

Stage 1: Activation via Nitro Group Reduction

The conversion of the C8-nitro group to an amine is the gateway to extensive derivatization. The choice of reducing agent is critical and depends on factors like scale, functional group tolerance of other potential substituents, and desired workup conditions.

Scientific Rationale for Method Selection

Classic methods like reduction with tin (Sn) or iron (Fe) in acidic media are effective but can involve strenuous workups.[3] Catalytic hydrogenation offers a cleaner alternative, though it requires specialized equipment and careful catalyst selection to avoid over-reduction of the quinoline ring. For laboratory-scale synthesis focused on library generation, stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol is often the preferred method due to its reliability, high yield, and straightforward procedure. The acidic environment ensures the resulting amine is protonated and remains in the aqueous phase, facilitating separation from non-polar impurities.

Detailed Protocol: Reduction of this compound

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: To this stirring suspension, add stannous chloride dihydrate (4.0-5.0 eq) in one portion.

  • Acidification & Reflux: Carefully add concentrated HCl (5-7 mL per gram of starting material) dropwise. An exothermic reaction may occur. Equip the flask with a reflux condenser and heat the mixture to 70-80 °C.

    • Expert Insight: The use of excess SnCl₂ ensures the complete reduction of the nitro group. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (usually 2-4 hours).

  • Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M NaOH solution. The goal is to reach a pH of 9-10. A thick, white precipitate of tin salts will form.

    • Safety Precaution: Neutralization is highly exothermic. Add the NaOH solution slowly with vigorous stirring and external cooling to maintain control.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like DCM or EtOAc (3 x 50 mL). The product, 5-Methylquinolin-8-amine, will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel.

Expected Outcome: The product, 5-Methylquinolin-8-amine, is typically an off-white to pale yellow solid. Yields are generally high, often exceeding 85%.

Stage 2: Diversification of 5-Methylquinolin-8-amine

With the key 8-amino intermediate in hand, a multitude of diversification reactions can be employed. The following protocols detail the synthesis of amides and sulfonamides, two classes of compounds frequently explored in drug discovery for their favorable hydrogen bonding capabilities and metabolic stability.

Protocol: Synthesis of N-(5-methylquinolin-8-yl) amides

This protocol describes a standard acylation reaction using an acid chloride.

Amide_Synthesis cluster_products Products A 5-Methylquinolin-8-amine D N-(5-methylquinolin-8-yl)amide (Target Compound) A->D A->D DCM, 0°C to RT B R-COCl (Acid Chloride) B->D B->D DCM, 0°C to RT C Base (e.g., Pyridine, TEA) E Base·HCl Salt C->E C->E DCM, 0°C to RT

Caption: General scheme for amide synthesis from 5-Methylquinolin-8-amine.

Procedure:

  • Reaction Setup: Dissolve 5-Methylquinolin-8-amine (1.0 eq) in anhydrous DCM (15-20 mL per gram) in a flask under a nitrogen atmosphere. Add a suitable base, such as triethylamine (TEA) or pyridine (1.5 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (R-COCl, 1.1 eq) dropwise as a solution in DCM.

    • Expert Insight: The base is crucial to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Running the reaction at 0 °C helps to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with water (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

Data Presentation: Exemplary Amide Derivatives

The following table showcases representative data for a small set of synthesized amide derivatives, illustrating how results should be structured for clear analysis and comparison.

Cmpd IDR Group (from R-COCl)Yield (%)M.P. (°C)¹H NMR (δ, ppm, DMSO-d₆)
1a Phenyl85162-16410.21 (s, 1H, NH), 8.85 (dd, 1H), 8.34 (dd, 1H), 8.05 (d, 2H), 7.60-7.45 (m, 4H), 2.68 (s, 3H, CH₃)
1b 4-Chlorophenyl82175-17710.25 (s, 1H, NH), 8.86 (dd, 1H), 8.35 (dd, 1H), 8.08 (d, 2H), 7.65 (d, 2H), 7.50 (t, 1H), 2.68 (s, 3H, CH₃)
1c Cyclopropyl78141-1439.85 (s, 1H, NH), 8.79 (dd, 1H), 8.28 (dd, 1H), 7.48 (t, 1H), 2.65 (s, 3H, CH₃), 1.80 (m, 1H), 0.90 (m, 4H)

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold is driven by the goal of understanding and optimizing biological activity. Key considerations for SAR include:

  • The 5-Methyl Group: This group can provide beneficial hydrophobic interactions within a target's binding pocket. Its presence, compared to an unsubstituted quinoline, can influence planarity and solubility, which may be critical for activity.[4][5]

  • The 8-Amido/Sulfonamido Group: The nature of the "R" group introduced at this position is paramount.

    • Lipophilicity: Increasing the lipophilicity of the R group can enhance membrane permeability and access to intracellular targets.

    • Hydrogen Bonding: The N-H of the amide/sulfonamide acts as a hydrogen bond donor, while the carbonyl/sulfonyl oxygens are acceptors. These interactions are often key to target binding affinity.

    • Steric Bulk: The size and shape of the R group must be complementary to the topology of the target's binding site. Bulky groups can either enhance binding through van der Waals interactions or cause steric clashes that reduce activity.

Conclusion and Future Perspectives

This compound is a highly tractable starting material for constructing diverse chemical libraries for drug discovery. The straightforward reduction of the nitro group to a primary amine provides a robust anchor point for introducing a vast array of chemical functionalities. By systematically modifying the substituent at the C8-amino position, researchers can effectively probe the structure-activity landscape of various biological targets. The protocols and strategic insights provided herein serve as a validated foundation for research teams to accelerate their hit-to-lead campaigns and develop novel therapeutics.

References

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2011). 8-Nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]

  • PubMed. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Retrieved from [Link]

  • Drug-Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 5-Methyl-8-nitroquinoline to 5-Methyl-8-aminoquinoline

[1]

Executive Summary

The reduction of 5-methyl-8-nitroquinoline to 5-methyl-8-aminoquinoline is a pivotal transformation in the synthesis of 8-aminoquinoline-based antimalarials, including Primaquine and Tafenoquine analogs.[1] While the nitro-to-amine reduction is a standard organic transformation, the quinoline scaffold presents specific chemoselectivity challenges.

This Application Note details two field-proven protocols:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for high-purity, laboratory-scale synthesis, optimized to prevent over-reduction of the heterocyclic ring.

  • Iron-Mediated Béchamp Reduction: A robust, scalable alternative for scenarios where high-pressure hydrogenation is unavailable or cost is a primary constraint.[1]

Key Technical Insight: The primary failure mode in this synthesis is not incomplete conversion, but rather the over-reduction of the quinoline ring to a tetrahydroquinoline species or the oxidative degradation of the resulting electron-rich amine during workup.

Strategic Considerations & Mechanism

Chemoselectivity: The Kinetic Window

The quinoline ring is susceptible to hydrogenation, particularly the pyridine moiety (positions 1,2,3,4).[1]

  • Thermodynamic Risk: Under high pressure (>5 bar) or prolonged reaction times with heterogeneous catalysts (Pd, Pt), the nitro group reduction is followed by ring saturation.[1]

  • Solution: We utilize a "Kinetic Control" strategy. Nitro reduction is significantly faster than ring hydrogenation. By limiting hydrogen pressure (1–2 atm) and monitoring consumption strictly, we isolate the aromatic amine.

Solubility and Handling

The 5-methyl substituent increases lipophilicity compared to the parent 8-nitroquinoline.

  • Solvent Choice: Methanol or Ethanol are preferred for hydrogenation. For Iron reduction, a biphasic or protic co-solvent system (EtOH/AcOH/H2O) is required to maintain iron salt solubility.[1]

  • Oxidation Sensitivity: 8-Aminoquinolines are prone to air oxidation, forming dark tars (quino-imines).[1] All workup steps should be performed with degassed solvents or under an inert atmosphere (N2/Ar) where possible. [1]

Reaction Pathway Visualization[1]

ReactionPathwaycluster_conditionsCritical Control PointsStartThis compoundInterNitroso / HydroxylamineIntermediatesStart->Inter2e- / 4e- red.Product5-Methyl-8-aminoquinoline(Target)Inter->ProductFinal 2e- red.OverRedTetrahydroquinoline(Impurity)Product->OverRedOver-hydrogenation(High P/T)Control1Stop at 3 eq H2(Monitor via TLC/LCMS)Control1->Product

Figure 1: Reaction pathway showing the stepwise reduction and the risk of over-reduction (dashed red line) if conditions are too harsh.[1]

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, gram-scale, available hydrogenation hardware.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H2O) to minimize ignition risk.[1] Load: 10 wt% relative to substrate.

  • Solvent: Methanol (HPLC Grade).

  • Reagent: Hydrogen gas (

    
    ) - Balloon (1 atm) or Parr Shaker (30 psi).
    
Step-by-Step Methodology
  • Preparation (Inerting):

    • Flush a round-bottom flask (or hydrogenation vessel) with Nitrogen (

      
      ) for 5 minutes.
      
    • Add this compound (e.g., 1.88 g, 10 mmol) and Methanol (40 mL). Stir until dissolved (sonicate if necessary).

  • Catalyst Addition:

    • Safety Note: Pd/C is pyrophoric when dry. Always keep wet.

    • Under a gentle flow of

      
      , carefully add 10% Pd/C (188 mg).
      
  • Hydrogenation:

    • Purge the system: Evacuate slightly and backfill with

      
       (repeat 3 times).
      
    • Condition: Stir vigorously at Room Temperature (20–25°C) under 1 atm

      
       (balloon).
      
    • Time: Reaction is typically rapid (1–4 hours).

  • Monitoring (Critical Step):

    • Check TLC (Hexane:EtOAc 3:1) every 30 minutes.

    • Endpoint: Disappearance of the yellow nitro spot and appearance of the fluorescent amino spot.

    • STOP immediately upon consumption of starting material to avoid ring reduction.

  • Workup:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with MeOH.

    • Caution: Do not let the Pd/C filter cake dry out completely (fire hazard). Keep it wet with water after filtration.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to yield the crude amine.

Protocol B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Scalability (>10g), cost-efficiency, avoiding high-pressure equipment.[1]

Materials
  • Substrate: this compound (1.0 equiv).[1]

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv).[1]

  • Solvent System: Ethanol : Water : Glacial Acetic Acid (4:2:1 ratio).

  • Additive: Sodium EDTA (for workup).[2]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend this compound (10 mmol) in Ethanol (30 mL) and Water (15 mL).

    • Add Iron powder (50 mmol, 2.8 g).[1]

    • Heat the mixture to 60°C.

  • Activation:

    • Add Glacial Acetic Acid (7.5 mL) dropwise over 10 minutes.

    • Observation: An exotherm usually occurs; the mixture will turn dark/grey.

    • Increase temperature to Reflux (~85°C) and stir for 2–3 hours.

  • The "Anti-Emulsion" Workup (Field Insight):

    • Problem: Standard basic workup creates gelatinous Iron(III) hydroxide ("rust sludge") that traps the product.

    • Solution: Cool to room temperature.[3] Add a saturated solution of Na2EDTA or Potassium Sodium Tartrate (Rochelle Salt) (20 mL). Stir for 30 minutes. This chelates the iron, keeping it in the aqueous phase.

    • Adjust pH to ~9-10 using saturated

      
       or 
      
      
      .
  • Extraction:

    • Filter through Celite to remove unreacted iron.

    • Extract the filtrate with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][4]
      
Workflow Visualization

FeReductionSetupSetup: Substrate + Fe Powderin EtOH/H2OReactionReaction: Add AcOH, Reflux 2-3h(Temp: 85°C)Setup->ReactionQuenchQuench: Add Rochelle Salt/EDTA(Breaks Fe-Emulsions)Reaction->QuenchComplete (TLC)ExtractExtraction: Filter (Celite) ->EtOAc Extraction @ pH 9Quench->ExtractIsolateIsolation: Evaporation ->Crude 5-Methyl-8-aminoquinolineExtract->Isolate

Figure 2: Workflow for Iron-mediated reduction highlighting the critical emulsion-breaking step.[1]

Analytical Validation & Specifications

Upon isolation, the product should be characterized to confirm identity and purity.

ParameterSpecification / Expected Data
Appearance Yellow to brownish-orange solid or oil (darkens on air exposure).[1]
1H NMR (CDCl3) Diagnostic Peaks: - Amino protons (

): Broad singlet ~4.0–5.0 ppm.- Methyl group (

): Singlet ~2.4–2.6 ppm.- Quinoline Ring: Characteristic aromatic pattern (7.0–8.8 ppm).[1]
MS (ESI+) [M+H]+ = 159.09 m/z (Calculated MW: 158.20).[1]
TLC (Hex:EtOAc 1:1)

~ 0.4–0.5 (Amine is more polar than Nitro). Visualizes blue/fluorescent under UV 365nm.

Troubleshooting & Expert Tips

  • Product Instability:

    • Issue: The product turns black overnight.

    • Cause: Oxidation of the electron-rich 8-amino group.

    • Fix: Store under Argon at -20°C. If synthesis is an intermediate step, use immediately in the next reaction (e.g., amide coupling) without extensive storage.[1]

  • Incomplete Reduction (Pd/C):

    • Issue: Reaction stalls at 50% conversion.

    • Fix: The catalyst may be poisoned by sulfur traces or amine products. Add fresh catalyst (5% more) or add 1 drop of dilute HCl to activate the amine (though this risks ring reduction, so monitor closely).

  • Iron Residue (Fe Method):

    • Issue: Product has a metallic color or ash content.

    • Fix: Pass the organic layer through a short plug of Silica Gel before evaporation. The iron salts will stick to the baseline.

References

  • Synthesis of 8-Aminoquinolines (General Review)

    • Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs."[1] Journal of the American Chemical Society, vol. 77, no.[1] 18, 1955, pp. 4816–4819.[1] [1]

  • Catalytic Hydrogenation Protocols

    • Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985. (Standard text for heterogeneous catalysis conditions).

    • Patent CN102675201B. "Method for preparing 2-methyl-8-aminoquinoline" (Analogous chemistry for methyl-substituted 8-nitroquinolines).[1]

  • Iron Reduction & Workup Improvements

    • Owsley, D. C., et al.[1] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977.[5] [1]

    • Process Chemistry Insight: "Working up nitroarene reductions with iron powder." ChemPros Community Archive, 2023. (Source of the EDTA/Tartrate emulsion-breaking technique).

  • Chemoselectivity in Quinoline Reduction

    • Wang, Y., et al. "Hydrogenation of Quinolines: Regioselectivity."[1] Journal of Organic Chemistry, 2014.[6] (Discusses kinetic control to avoid tetrahydroquinoline formation).

Disclaimer: This protocol involves hazardous chemicals (hydrogen gas, heavy metals).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Methyl-8-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of 5-Methyl-8-nitroquinoline , a critical intermediate in the development of functionalized ligands and pharmaceutical scaffolds.

The content is structured to address the two primary synthetic pathways: Electrophilic Nitration (Industrial Standard) and Skraup Cyclization (De Novo Synthesis), with a focus on troubleshooting and process optimization.

Reaction Overview & Mechanistic Logic

The synthesis of this compound presents a classic problem in regiochemical control.

  • Substrate: 5-Methylquinoline[1]

  • Target: 8-Nitro isomer

  • Challenge: Directing the nitro group to the C8 position while minimizing attack at C6 (ortho to methyl) or the formation of dinitro species.

The "Double Match" Effect: In the nitration of 5-methylquinoline, electronic effects work synergistically:

  • Quinoline Ring System: Under strongly acidic conditions, the nitrogen is protonated (

    
    ), deactivating the heterocyclic ring and directing electrophilic substitution to the carbocyclic ring (positions 5 and 8).
    
  • Methyl Substituent (C5): The methyl group is an activator and ortho/para director.

    • Ortho to C5 is C6 .

    • Para to C5 is C8 .

Conclusion: Position C8 is electronically favored by both the ring electronics (meta to


) and the methyl group (para). Consequently, under optimized conditions, regioselectivity for the 8-isomer can exceed 95%.

Optimized Experimental Protocol (Nitration Route)

This protocol is adapted for high regioselectivity and safety.

Materials Table
ReagentRoleStoichiometryNotes
5-Methylquinoline Substrate1.0 equivPurity >97% essential
H₂SO₄ (Conc. 98%) Solvent/Catalyst5-10 vol (mL/g)Acts as solvent and proton source
HNO₄ (Fuming, >90%) Nitrating Agent1.1 - 1.2 equivSlight excess ensures conversion
Ice/Water QuenchExcessFor controlling exotherm during workup
NH₄OH (Conc.) NeutralizerTo pH 9-10Precipitator
Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, charge 5-Methylquinoline (1.0 equiv).

    • Cool the flask to 0°C in an ice/salt bath.

    • Add Concentrated H₂SO₄ (5 volumes) dropwise. Caution: Exothermic. Maintain internal temperature <10°C.

  • Nitration:

    • Prepare a nitrating mixture: Combine Fuming HNO₃ (1.2 equiv) with Concentrated H₂SO₄ (2 volumes) at 0°C.

    • Add the nitrating mixture to the substrate solution dropwise over 30–45 minutes.

    • Critical Control Point: Do not allow temperature to exceed 5°C during addition to prevent dinitration or oxidation of the methyl group.

    • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 1–2 hours. Monitor by TLC or HPLC.

  • Workup & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring.

    • Neutralize the solution by slowly adding Concentrated NH₄OH until pH reaches 9–10. Note: Keep the mixture cold (<20°C) during neutralization to ensure granular precipitation.

    • Filter the resulting yellow precipitate.

    • Wash the filter cake copiously with cold water to remove sulfate salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol (95%) .

    • Dissolve in boiling ethanol, treat with activated charcoal (if dark), filter hot, and cool slowly to 4°C.

    • Yield Expectation: 70–85%.

Troubleshooting Guide & FAQs

Issue 1: Presence of 5-Methyl-6-nitroquinoline (Isomer Contamination)

User Question: My HPLC shows a 10-15% impurity peak close to the product. Is this the 6-nitro isomer?

  • Diagnosis: Yes, the C6 position is ortho to the methyl group and can be activated if the temperature is too high.

  • Solution:

    • Reaction Control: Ensure the addition temperature stays strictly below 0°C . Lower temperatures favor the para (C8) substitution over the sterically more crowded ortho (C6) position.

    • Purification: The 6-nitro isomer is generally more soluble in ethanol than the 8-nitro isomer. Perform a second recrystallization from Ethanol/Water (9:1) . The 8-nitro isomer will crystallize out first.[2]

Issue 2: Low Yield / Sticky "Tar" Formation

User Question: Upon pouring onto ice, I got a sticky brown gum instead of a solid precipitate.

  • Diagnosis: This indicates incomplete neutralization or the presence of oxidation byproducts (benzylic oxidation of the methyl group).

  • Solution:

    • Check pH: Ensure the final pH is distinctly basic (pH > 9). The quinoline nitrogen must be deprotonated to precipitate the free base.

    • Oxidation Control: If the reaction turned dark black/red, the nitric acid may have oxidized the methyl group. Reduce the reaction temperature and ensure you are not using a vast excess of HNO₃ (>1.5 equiv).

    • Recovery: Dissolve the gum in Dichloromethane (DCM) , wash with water, dry over MgSO₄, and evaporate. Then attempt recrystallization from Isopropanol .

Issue 3: Safety / Runaway Exotherm

User Question: The temperature spiked to 40°C during acid addition. Is the batch ruined?

  • Diagnosis: A temperature spike increases the risk of dinitration (forming 5-methyl-6,8-dinitroquinoline).

  • Solution:

    • Analyze the batch by LC-MS. If dinitration is <5%, proceed to purification.

    • If dinitration is significant, separation is difficult. It is often more cost-effective to discard and restart with stricter temperature control.

Alternative Route: Skraup Synthesis (Design for Selectivity)

If the nitration route yields inseparable isomers, the Skraup Synthesis offers a "bottom-up" approach that guarantees regiochemistry.

  • Precursors: 2-Nitro-5-methylaniline + Glycerol + Sulfuric Acid + Oxidant.

  • Logic: The nitro group is pre-installed at the correct position on the aniline ring before the pyridine ring is formed.

  • Mechanism:

    • Glycerol dehydrates to Acrolein.[3]

    • Michael addition of aniline to Acrolein.

    • Cyclization at the only available ortho position (C6 of aniline, which becomes C4 of quinoline... wait, let's trace).

    • Correction: In 2-nitro-5-methylaniline, the amine is at C1. Nitro at C2.[4] Methyl at C5.[1][4]

    • Cyclization occurs at C6 (ortho to amine).

    • Result: The "new" pyridine ring fuses at C1 and C6.

    • The Nitro group (originally at C2) ends up at position 8 of the quinoline.

    • The Methyl group (originally at C5) ends up at position 5 of the quinoline.[1][5]

    • Result: Exclusive formation of this compound.

Visualizations

A. Reaction Workflow & Decision Tree

G Start Start: 5-Methylquinoline AcidAdd Add H2SO4 (Solvent) Temp < 10°C Start->AcidAdd Nitrate Add HNO3/H2SO4 Temp < 5°C AcidAdd->Nitrate Monitor Monitor Reaction (TLC/LCMS) Nitrate->Monitor Check1 Isomer > 10%? Monitor->Check1 Tar Sticky Gum/Tar? Monitor->Tar Recryst Recrystallize (EtOH) Check1->Recryst No DoubleRecryst Recrystallize (EtOH/H2O) Check1->DoubleRecryst Yes Final Pure this compound Recryst->Final DoubleRecryst->Final DCM Extract w/ DCM Wash & Dry Tar->DCM Yes DCM->Recryst

Caption: Operational workflow for the nitration of 5-methylquinoline, including decision points for purification based on impurity profiles.

B. Regioselectivity Logic

Logic Substrate 5-Methylquinoline Methyl 5-Methyl Group (Activator) Substrate->Methyl Nitrogen Quinoline Nitrogen (Deactivator) Substrate->Nitrogen Ortho Ortho Attack (C6) Sterically Hindered Methyl->Ortho Directs Para Para Attack (C8) Sterically Open Methyl->Para Directs Meta Meta Direction (C5, C8) Nitrogen->Meta Protonated N+ Result Major Product: C8-Nitro Para->Result Reinforced Meta->Result Reinforced

Caption: Mechanistic diagram illustrating the synergistic directing effects that favor substitution at the C8 position.

References

  • Nitration of substituted quinolines

    • Title: "The Nitration of 7-Methylquinoline and the Synthesis of 7-Methyl-8-nitroquinoline"
    • Source: Brieflands (Derived from standard nitr
    • URL:[Link]

  • Skraup Synthesis Methodology

    • Title: "Acid Catalysis in the Oxidation of Substrates by Mononuclear Manganese(III)–Aqua Complexes" (Supporting Info details synthesis of dpaq5Me ligand via this compound).
    • Source: ACS Public
    • URL:[Link]

  • General Quinoline Nitration

    • Title: "Nitration of Quinoline and Isoquinoline"[6]

    • Source: Chemistry LibreTexts / StackExchange (Mechanistic background).
    • URL:[Link]

  • Title: "Separation of 5-nitroquinoline and 8-nitroquinoline" (Patent EP0858998A1).

Sources

Stability and degradation pathways of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-Methyl-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound, offering step-by-step solutions and preventative measures.

Issue 1: Unexpected Impurities Detected in a Freshly Prepared Solution of this compound.

  • Question: I've just dissolved my this compound standard in an organic solvent for HPLC analysis, but I'm seeing several small, unexpected peaks in the chromatogram. What could be the cause?

  • Answer: This is a common issue that can arise from several factors, even with a new bottle of the compound. Here’s a systematic approach to troubleshoot this:

    • Solvent Purity Check: The first and simplest step is to inject a blank sample of the solvent you are using. Solvents, even HPLC-grade, can sometimes contain impurities that are detected by sensitive methods.

    • Photodegradation: Nitroaromatic compounds can be susceptible to photodegradation.[1][2] If you prepared your solution under direct laboratory light for an extended period, this could be a contributing factor.

      • Preventative Measure: Always prepare solutions of this compound in amber vials or under low-light conditions to minimize exposure to UV radiation.

    • Solvent Reactivity: While less common with standard HPLC solvents like acetonitrile and methanol, there's a possibility of reaction between your compound and the solvent, especially if the solvent has been stored improperly and contains reactive impurities (e.g., peroxides in aged ethers).

    • Inherent Impurities: The starting material may contain minor impurities from its synthesis. The nitration of methylquinolines can sometimes result in a mixture of isomers.[3]

      • Actionable Step: Review the certificate of analysis (CoA) for your batch of this compound to check for known impurities. If the CoA is unavailable, consider running a preliminary analysis using a different batch or supplier to compare impurity profiles.

Issue 2: Inconsistent Results in a Time-Course Stability Study.

  • Question: I am conducting a stability study of this compound in an aqueous buffer at a specific pH and temperature. My results are showing erratic degradation rates. What could be causing this variability?

  • Answer: Inconsistent stability data often points to uncontrolled variables in the experimental setup. Let's break down the potential culprits:

    • pH Fluctuation: The stability of many organic molecules is pH-dependent. If your buffer capacity is insufficient, the pH of your solution may drift over time, leading to variable degradation rates.[4]

      • Self-Validating Protocol: Measure the pH of your samples at each time point to ensure it remains within the desired range. If you observe significant changes, you may need to use a buffer with a higher buffering capacity.

    • Oxygen Exposure: Oxidative degradation is a potential pathway for quinoline derivatives.[5] Inconsistent exposure to atmospheric oxygen can lead to variable results.

      • Experimental Control: For sensitive studies, consider purging your solutions with an inert gas like nitrogen or argon before sealing the vials to create a consistent, low-oxygen environment.

    • Temperature Gradients: Ensure your incubator or water bath maintains a uniform temperature. Temperature fluctuations can significantly impact reaction kinetics.[6]

      • Best Practice: Use a calibrated thermometer to map the temperature distribution within your stability chamber to identify and avoid any "hot spots."

Issue 3: A Yellow to Brown Discoloration of the Solid this compound Upon Storage.

  • Question: My solid sample of this compound, which was initially a pale yellow powder, has turned brownish over time. Is it still usable?

  • Answer: A change in color is a strong indicator of degradation. While the compound may not be completely degraded, its purity is compromised.

    • Likely Cause - Photodegradation and/or Oxidation: The discoloration is most likely due to the formation of degradation products upon exposure to light and/or air.[7] Nitroaromatic compounds are known to be light-sensitive.

    • Assessing Usability: Before using the discolored material, you must reassess its purity.

      • Recommended Action: Dissolve a small amount of the material and analyze it by HPLC-UV or LC-MS to quantify the peak corresponding to this compound and identify any major degradation products.[8] If the purity is below your experimental requirements, it is advisable to use a fresh, un-degraded lot.

    • Proper Storage: To prevent this from happening in the future, store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the public literature, we can infer the most probable pathways based on its chemical structure and the known degradation of related nitroaromatic and quinoline compounds.[9][10]

  • Photodegradation: The nitro group and the aromatic quinoline ring system are chromophores that can absorb UV and visible light, leading to electronic excitation and subsequent chemical reactions. This can involve the reduction of the nitro group or reactions involving the quinoline ring.

  • Hydrolysis: Although the quinoline ring is generally stable to hydrolysis, under extreme pH and temperature conditions, hydrolytic degradation may occur.

  • Oxidation: The quinoline ring can be susceptible to oxidative attack, potentially leading to the formation of hydroxylated derivatives and eventual ring-opening products.[5]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, which may involve the nitro group and the methyl group.[11][12] The presence of a methyl group ortho to a nitro group can sometimes introduce specific thermal decomposition pathways.[13]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

Form Condition Rationale
Solid Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Protects from light, moisture, and oxidation.
Solution Store in an amber, tightly sealed vial at 2-8°C. For long-term storage, consider freezing at -20°C or below.Minimizes solvent evaporation and degradation. Amber vials protect from light.

Q3: How can I analyze the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is ideal for the analysis of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By providing mass information, it allows for the determination of molecular weights and fragmentation patterns, which are crucial for structure elucidation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical technique.[14]

Q4: What are some potential degradation products I might expect to see?

A4: Based on the degradation pathways of similar compounds, potential degradation products of this compound could include:

  • Reduction of the nitro group: This would lead to the formation of 5-Methyl-8-aminoquinoline.

  • Hydroxylation of the quinoline ring: This could result in various hydroxylated isomers of this compound.

  • Oxidation of the methyl group: This could produce 8-nitroquinoline-5-carboxylic acid.

  • Ring-opened products: Under more forced conditions, the quinoline ring system may be cleaved.[10]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a calibrated light source (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²).

    • Analyze at appropriate time intervals.

  • Thermal Degradation (Dry Heat):

    • Place a small amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

  • For unknown peaks, use LC-MS to determine their molecular weights and fragmentation patterns.

Section 4: Visualizations and Data

Degradation Pathway Visualization

G cluster_main Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Light (Photodegradation) A->B hv C Acid/Base (Hydrolysis) A->C H+ / OH- D Oxidizing Agent (e.g., H2O2) A->D [O] E Heat (Thermal Degradation) A->E Δ F Reduction of Nitro Group (e.g., 5-Methyl-8-aminoquinoline) B->F G Ring Hydroxylation Products B->G I Ring Cleavage Products C->I D->G H Methyl Group Oxidation Products D->H E->I G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Analyze by HPLC-UV/PDA B->C D Quantify Degradation C->D E Identify Degradants by LC-MS C->E F Elucidate Degradation Pathways D->F E->F

Caption: A typical experimental workflow for a forced degradation study.

References

  • New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. PubMed. [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC. [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

  • 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300. PubChem. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. ResearchGate. [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. PMC. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. [Link]

  • Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. MDPI. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

Sources

Resolving peak overlap in HPLC analysis of nitroquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Nitroquinoline Isomers

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Positional Isomers (5-Nitroquinoline, 6-Nitroquinoline, 8-Nitroquinoline)

Welcome to the Separation Science Support Hub

You are likely here because your standard C18 protocol failed to separate 5-nitroquinoline (5-NQ) from 8-nitroquinoline (8-NQ), or you are battling severe peak tailing. These isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (


), making standard reversed-phase partition chromatography insufficient.

This guide moves beyond basic troubleshooting. We treat your HPLC method as a chemical system where selectivity (


) is engineered through 

interactions
and dipole discrimination , not just hydrophobicity.

Part 1: Critical Resolution Failures (The Emergency Room)

Q: My 5-NQ and 8-NQ peaks are co-eluting on my C18 column. Increasing the gradient time didn't help. Why?

A: You have reached the "Hydrophobic Limit." On a C18 column, separation is driven primarily by hydrophobicity.[1] Since the nitro group is relatively small and the quinoline core is identical, the hydrophobic footprint of 5-NQ and 8-NQ is virtually the same. Increasing gradient time only widens the co-eluting peak because you are not altering the selectivity (


).

The Fix: Switch to a Fluorinated Stationary Phase (PFP). You must exploit the electronic differences between the isomers. The position of the nitro group (position 5 vs. 8) alters the electron density distribution and the dipole moment of the ring system.

  • Mechanism: Pentafluorophenyl (PFP) columns contain a fluorine-rich ring that acts as a strong Lewis acid. It engages in:

    • 
       Interactions:  The electron-deficient PFP ring interacts with the electron-rich quinoline system.
      
    • Dipole-Dipole Interactions: The specific vector of the nitro group relative to the ring nitrogen creates a unique dipole for each isomer, which PFP phases can discriminate.

Protocol: The "Selectivity Switch" Workflow

  • Remove the C18 column.[2]

  • Install a PFP (Pentafluorophenyl) column (e.g., 2.7 µm fused-core for efficiency).

  • Mobile Phase: Switch organic modifier from Acetonitrile (ACN) to Methanol (MeOH) . MeOH is a protic solvent that facilitates

    
     interactions better than aprotic ACN, which can sometimes suppress them.
    
ParameterStandard C18 Setup (Fails)Optimized PFP Setup (Recommended)
Interaction Hydrophobic Partitioning

, Dipole, H-Bonding
Solvent Acetonitrile (ACN)Methanol (MeOH)
Selectivity (

)
~1.02 (Co-elution)> 1.15 (Baseline Separation)

Part 2: Peak Shape & Tailing (The Chemistry Lab)

Q: I have separation, but the peaks are tailing badly ( ). Is my column dead?

A: Unlikely. You are seeing Silanol Activity . Nitroquinolines are nitrogenous bases. Even though the nitro group is electron-withdrawing (lowering the basicity of the ring nitrogen), the molecule can still interact with residual silanols (


) on the silica surface. This secondary interaction causes the "tail" on the chromatogram.[3]

The Fix: pH Suppression or Ion Pairing.

Option A: The pH Hammer (Recommended) Quinolines are weak bases. To prevent silanol interaction, you must suppress the ionization of the silanols (keep them neutral) or ensure the quinoline is fully protonated and solvated (though this can sometimes increase interaction with ionized silanols if not careful).

  • Action: Use a buffer at pH 3.0 (e.g., 10 mM Ammonium Formate or Phosphate). At pH 3.0, silanols are largely protonated (neutral), reducing cation-exchange interactions.

Option B: The "Sacrificial" Base If you cannot use low pH, add a silanol blocker.

  • Action: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "capping" them and allowing your nitroquinoline to elute symmetrically. Note: This is not MS-compatible.

Part 3: Experimental Logic & Workflows

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving nitroquinoline overlap.

HPLC_Troubleshooting Start START: Peak Overlap (5-NQ / 8-NQ) Check_Col Check Column Chemistry Start->Check_Col Is_C18 Is it C18? Check_Col->Is_C18 Switch_PFP Switch to PFP Phase (Exploit Dipole/Pi-Pi) Is_C18->Switch_PFP Yes Check_Solvent Check Organic Modifier Is_C18->Check_Solvent No (Already PFP) Switch_PFP->Check_Solvent Is_ACN Is it Acetonitrile? Check_Solvent->Is_ACN Switch_MeOH Switch to Methanol (Enhance Pi-Pi) Is_ACN->Switch_MeOH Yes Check_Shape Check Peak Shape Is_ACN->Check_Shape No Switch_MeOH->Check_Shape Tailing Tailing (As > 1.2)? Check_Shape->Tailing Fix_pH Adjust pH to 3.0 (Suppress Silanols) Tailing->Fix_pH Yes Success SUCCESS: Resolution > 1.5 Symmetry < 1.2 Tailing->Success No Fix_pH->Success

Caption: Decision matrix for resolving isomeric overlap. Priority is given to stationary phase selection (PFP) followed by solvent optimization (MeOH) and pH control.

Detailed Protocol: The "PFP/Methanol" Screening Method

Use this protocol to validate the separation of 5-NQ, 6-NQ, and 8-NQ.

1. Preparation:

  • Sample Diluent: 50:50 Methanol:Water (Match the initial mobile phase to prevent "solvent shock" peak distortion).

  • Concentration: 0.1 mg/mL (Prevent mass overload which masks resolution).

2. Chromatographic Conditions:

ParameterSettingRationale
Column PFP (Pentafluorophenyl), 100Å, 2.7 µm, 4.6 x 100 mmMaximizes

selectivity.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Suppresses silanols; MS compatible.
Mobile Phase B Methanol + 0.1% Formic AcidProtic solvent enhances PFP selectivity.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[4]
Temperature 35°CSub-ambient can improve selectivity but 35°C improves mass transfer.

3. Gradient Table:

  • 0.0 min: 10% B

  • 15.0 min: 60% B (Linear ramp)

  • 15.1 min: 10% B (Re-equilibration)

  • 20.0 min: Stop

4. Success Criteria (Self-Validating):

  • Resolution (

    
    ):  Between critical pair (usually 5-NQ and 8-NQ) must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • If

    
    : Lower temperature to 25°C to increase retention and selectivity.
    

Part 4: Advanced Mechanism Visualization

Understanding why the separation works ensures you can adapt this method to future nitro-aromatic challenges.

Interaction_Mechanism cluster_Analytes Analytes (Isomers) PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Strong) PFP_Phase->Interaction1 Fluorine Ring Interaction2 Dipole-Dipole (Discriminatory) PFP_Phase->Interaction2 C-F Dipoles NQ5 5-Nitroquinoline (Dipole Vector A) NQ5->Interaction1 NQ5->Interaction2 Vector A Match NQ8 8-Nitroquinoline (Dipole Vector B) NQ8->Interaction1 NQ8->Interaction2 Vector B Mismatch Separation Resolved Peaks (Different Retention) Interaction1->Separation Interaction2->Separation

Caption: Mechanistic view of PFP selectivity. The fluorine ring creates specific electronic environments that discriminate based on the nitro-group's position.

References

  • Vertex AI Search. (2024). Separation of 5-nitroquinoline and 8-nitroquinoline - Patent EP0858998A1.
  • MAC-MOD Analytical. (2024). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Technical Reports. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Phenomenex. (2024).[1] HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guides. [Link]

Sources

Challenges in the scale-up synthesis of 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 5-Methyl-8-nitroquinoline , a critical intermediate in the development of DNA-intercalating agents, antibacterial quinolones, and ligands for organometallic catalysis.

This content is structured as a Technical Support Center resource, designed to troubleshoot the specific chemical engineering and purity challenges encountered when moving from milligram-scale medicinal chemistry to gram/kilogram-scale process development.

Topic: Scale-Up Challenges, Regioselectivity Control, and Safety Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Synthesis Route Selection & Workflow

Before troubleshooting, verify your synthetic pathway. For scale-up, the choice between Direct Cyclization (Skraup) and Late-Stage Nitration determines your impurity profile.

Comparative Workflow Analysis

The following diagram illustrates the two primary routes. Route A (Nitration) is cost-effective but requires rigorous isomer separation. Route B (Direct Skraup) offers higher regiocontrol but utilizes more expensive precursors.

SynthesisRoutes Start_A Precursor: 5-Methylquinoline Step_A1 Nitration (HNO3/H2SO4, <0°C) Start_A->Step_A1 Electrophilic Subst. Inter_A Crude Mixture (Major: 8-NO2, Minor: 6-NO2/Tars) Step_A1->Inter_A Step_A2 Purification (Fract. Crystallization) Inter_A->Step_A2 Isomer Removal Product Target: this compound Step_A2->Product Start_B Precursor: 2-Nitro-5-methylaniline Step_B1 Modified Skraup (Glycerol, As2O5/m-NBA, H2SO4) Start_B->Step_B1 Cyclization (C8-N1 Bond) Step_B2 Steam Distillation Step_B1->Step_B2 Remove Volatiles Step_B2->Product

Caption: Comparison of Late-Stage Nitration (Route A) and Direct Skraup Cyclization (Route B) for this compound synthesis.

Troubleshooting Guide (Q&A)

Category A: Reaction Control & Yield Optimization

Q1: I am using Route A (Nitration of 5-methylquinoline) but observing significant tar formation and low yields (<40%). What is causing this? Diagnosis: This is likely due to oxidative degradation of the methyl group or the quinoline ring itself. The quinoline ring is electron-deficient, but the methyl group at C5 activates the ring, making it susceptible to oxidation by fuming nitric acid if the temperature is uncontrolled. Corrective Action:

  • Temperature Control: Maintain the internal temperature strictly between -5°C and 0°C during the addition of the nitrating agent. Do not allow it to exceed 5°C until the addition is complete.

  • Acid Strength: Use a mixture of concentrated H₂SO₄ and fuming HNO₃. The sulfuric acid acts as the solvent and protonates the quinoline nitrogen (forming the quinolinium ion), which protects the ring from oxidation while directing the nitration to the 5 or 8 position.

  • Quenching: Pour the reaction mixture onto crushed ice slowly with vigorous stirring. Rapid quenching can trap acids in the precipitate, leading to degradation during filtration.

Q2: In the Skraup synthesis (Route B), the reaction becomes violent and uncontrollable upon reaching 140°C. How can I scale this safely? Diagnosis: The "runaway" Skraup reaction is a classic hazard caused by the sudden exothermic dehydration of glycerol to acrolein and the subsequent Michael addition. Corrective Action:

  • Moderators: Do not use nitrobenzene alone as the oxidant/solvent. Add ferrous sulfate (FeSO₄) or use sodium m-nitrobenzenesulfonate as a water-soluble, milder oxidant.

  • Ramp Rate: Heat the mixture very slowly to 120°C. Hold until the initial exotherm subsides before pushing to the reflux temperature (140-150°C).

  • Alternative: Use sulfolane as a solvent to dilute the thermal mass, although this complicates work-up.

Category B: Regioselectivity & Purification

Q3: My nitration product contains ~15% of an impurity that is difficult to separate. Is this the 6-nitro isomer? Analysis: Yes. While the 5-methyl group blocks the 5-position and directs ortho/para (to positions 6 and 8), the protonated quinolinium nitrogen strongly deactivates the ring, favoring the alpha-positions (5 and 8).

  • Major Product: 8-nitro (favored by electronic effects of the N-heterocycle).

  • Minor Product: 6-nitro (favored by the ortho-effect of the 5-methyl group, but disfavored by the ring nitrogen). Separation Protocol:

  • Steam Distillation: this compound is volatile with steam, whereas many oxidation byproducts and dinitro species are not.

  • Fractional Crystallization: The 8-nitro isomer typically crystallizes better from ethanol or acetic acid than the 6-nitro isomer.

  • Salt Formation: Dissolve the crude mixture in warm dilute HCl. Upon cooling, the hydrochloride salts of the isomers may precipitate at different rates. (See Table 1 for solubility trends).

Q4: How do I remove unreacted 5-methylquinoline from the final product? Solution: Exploiting basicity differences is effective.

  • Dissolve the crude product in dilute acid (pH ~2).

  • The nitro group reduces the basicity of the quinoline nitrogen significantly compared to the unmethylated starting material.

  • Extract with an organic solvent (DCM or Ethyl Acetate). The weakly basic This compound often extracts into the organic phase from strongly acidic solutions more readily than the more basic starting material, or vice-versa depending on exact pH tuning.

  • Standard Method: Steam distillation of the basified reaction mixture removes unreacted 5-methylquinoline first.

Key Quantitative Data

Table 1: Physicochemical Properties for Purification
CompoundMelting PointSteam Volatile?pKa (Approx)Solubility (EtOH)
This compound 135-137°C Yes ~1.5 (Weak Base)Moderate (Hot)
5-Methylquinoline (SM)19°C (Liquid)Yes5.2High
5-Methyl-6-nitroquinoline>150°C (Est.)Poor<1.0Low
Tars/PolymersN/ANoN/AInsoluble
Table 2: Reaction Optimization Parameters (Nitration Route)
ParameterOptimal RangeImpact of Deviation
Temperature -5°C to 0°C>5°C increases oxidation/tars; <-10°C slows kinetics significantly.
H₂SO₄:HNO₃ Ratio 2:1 to 3:1 (v/v)Low H₂SO₄ leads to poor regioselectivity (free base nitration).
Stoichiometry 1.1 - 1.2 eq HNO₃Excess HNO₃ causes dinitration; Deficit leaves unreacted SM.
Quench pH Adjust to pH 9-10pH < 7 leaves product as water-soluble salt (loss of yield).

Detailed Experimental Protocol

Method: Nitration of 5-Methylquinoline (Scale: 50g Batch) Validated for reproducibility and safety.

Materials:

  • 5-Methylquinoline (50.0 g, 0.35 mol)

  • Sulfuric Acid (Conc. 98%, 150 mL)

  • Fuming Nitric Acid (25 mL, ~1.2 eq)

  • Ice/Water (1.5 kg)

  • Ammonium Hydroxide (28%) or NaOH pellets

Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 50.0 g of 5-methylquinoline.

  • Acidification: Cool the flask to 0°C in an ice-salt bath. Add 100 mL of concentrated sulfuric acid dropwise with stirring. (Caution: Exothermic). The mixture will solidify or become very viscous; ensure the stirrer can handle high torque.

  • Nitration: Prepare a "nitrating mixture" by mixing 25 mL fuming HNO₃ with 50 mL conc. H₂SO₄.[1][2][3][4][5] Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 5°C .

  • Reaction: Once addition is complete, stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) or HPLC.

  • Work-up: Pour the reaction mixture slowly onto 1.5 kg of crushed ice. A yellow precipitate (sulfate salt/product mix) may form.

  • Neutralization: Basify the slurry to pH 10 using Ammonium Hydroxide or 20% NaOH solution. Keep temperature <50°C by adding ice. The free base will precipitate as a yellow/brown solid.

  • Purification:

    • Filter the crude solid.

    • Steam Distillation (Recommended): Steam distill the solid. The product (this compound) will distill over (yellow crystals in condenser). This separates it from non-volatile tars.

    • Recrystallization: Collect the distillate solid and recrystallize from ethanol to obtain pale yellow needles.

Yield Expectation: 60-75% Characterization: 1H NMR (CDCl3) should show a downfield shift for the H-7 proton due to the ortho-nitro group.

References

  • Synthesis of 7-Methyl-8-nitroquinoline (Analogous Method): Zibaseresht, R., et al. (2013).[6] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Brieflands. Link

  • Nitration Regioselectivity in Quinolines: Schofield, K., & Theobald, R. S. (1950). Nitration of Quinoline and Methylquinolines. Journal of the Chemical Society. Link

  • Skraup Reaction Safety & Modifications: Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews. Link

  • Purification of Nitroquinolines: Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds. Link

  • Metal-Aqua Complexes and Synthesis from Nitroaniline: Wang, Y., et al. (2022). Acid Catalysis in the Oxidation of Substrates by Mononuclear Manganese(III)–Aqua Complexes. Inorganic Chemistry. (Describes synthesis of this compound from 5-methyl-2-nitroaniline). Link

Sources

Technical Support Center: Characterization of Asymmetrical Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of asymmetrical quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these fascinating but often challenging molecules. Asymmetrical substitution on the quinoline scaffold can lead to a host of issues in routine analytical techniques. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the integrity of your data.

I. Frequently Asked Questions (FAQs)

Q1: Why are asymmetrical quinoline derivatives often difficult to characterize?

A1: The asymmetrical nature of these molecules can lead to several challenges. The varied electronic environments of protons and carbons can cause significant signal overlap in NMR spectra, making definitive assignments difficult.[1] Furthermore, the specific substitution patterns can influence ionization and fragmentation in mass spectrometry, leading to complex spectra that are challenging to interpret.[2] Crystallization can also be hampered by the lack of symmetry, which can impede the formation of a well-ordered crystal lattice.

Q2: I'm seeing a complex mixture of products in my reaction. How can I simplify the purification process?

A2: Purification of quinoline derivatives can be challenging, especially when dealing with oily or tarry crude products.[3][4] A common strategy is to convert the basic quinoline derivative into a crystalline salt, such as a hydrochloride or picrate salt.[3] This can facilitate isolation and purification. If salt formation is unsuccessful, column chromatography is the next logical step.[3]

Q3: My NMR spectra show broad peaks. What are the likely causes?

A3: Broad peaks in NMR spectra can arise from several factors, including poor shimming of the spectrometer, the presence of paramagnetic impurities, or chemical exchange phenomena.[1] Re-shimming the instrument is the first troubleshooting step. If the problem persists, consider treating your sample with a chelating agent to remove paramagnetic metals or acquiring spectra at different temperatures to investigate dynamic processes.

II. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation, but asymmetrical quinolines can present significant challenges, primarily due to signal overlap in the aromatic region of the ¹H NMR spectrum.[1]

Issue 1: Severe Signal Overlap in the Aromatic Region

The similar electronic environments of protons on the quinoline core often lead to a crowded and poorly resolved aromatic region in the ¹H NMR spectrum.

Causality:

The chemical shifts of the quinoline protons are highly sensitive to the electronic effects of substituents. In asymmetrically substituted derivatives, the subtle differences in these effects may not be sufficient to induce large enough chemical shift differences for clear signal separation.

Troubleshooting Protocol:
  • Vary the NMR Solvent: Changing the solvent can induce differential shifts in proton resonances.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts compared to chloroform-d (CDCl₃) due to anisotropic effects.[1]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[1]

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to trace connectivities within the spin system.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the proton signals into a second dimension based on the carbon chemical shifts.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and connecting different fragments of the molecule.[1]

  • Employ Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can induce large changes in the chemical shifts of nearby protons, often resolving overlapping signals. The magnitude of the induced shift is dependent on the distance of the proton from the LSR, providing additional structural information.

Caption: Troubleshooting workflow for overlapping NMR signals.

Issue 2: Ambiguous Assignment of Regioisomers

When synthesizing substituted quinolines, it is often possible to form multiple regioisomers. Distinguishing between these isomers by ¹H NMR alone can be challenging.

Causality:

The subtle differences in the chemical shifts and coupling constants between regioisomers can be difficult to discern, especially with signal overlap.

Troubleshooting Protocol:
  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial information for differentiating between regioisomers.

  • Long-Range HMBC: Optimizing the HMBC experiment to detect longer-range (⁴JCH) correlations can help to establish connectivity across the quinoline ring system and definitively identify the substitution pattern.

  • Comparison with Predicted Spectra: Utilize computational chemistry software to predict the ¹H and ¹³C NMR spectra for all possible isomers. Comparison of the experimental data with the predicted spectra can provide strong evidence for the correct structural assignment.

Technique Information Gained Application in Asymmetrical Quinolines
COSY H-H correlations (2-3 bonds)Tracing proton connectivity within the quinoline rings.
HSQC Direct C-H correlationsResolving overlapping proton signals based on carbon shifts.
HMBC Long-range C-H correlations (2-3 bonds)Assigning quaternary carbons and linking substituents.[1]
NOESY/ROESY Through-space H-H correlationsDifferentiating between regioisomers.

III. Troubleshooting Guide: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. However, the fragmentation of quinoline derivatives can be complex and dependent on the nature and position of substituents.[2]

Issue 1: Difficulty in Distinguishing Isomers

Isomeric quinoline derivatives will have the same molecular weight, and their mass spectra may be very similar, making differentiation challenging.

Causality:

The fragmentation pathways may not be sufficiently different between isomers to produce unique and readily identifiable fragment ions.

Troubleshooting Protocol:
  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a fragment ion spectrum that is often more structurally informative than a standard mass spectrum.[5] Subtle differences in the fragmentation patterns of isomers can become more apparent in the MS/MS spectra.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers, it provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecular ion and its fragments. This can help to rule out alternative structures.

  • Chemical Derivatization: Derivatizing the molecule at a specific functional group can lead to more predictable and structurally informative fragmentation patterns.

Caption: Workflow for distinguishing isomers using mass spectrometry.

Issue 2: Unexpected Fragmentation Patterns

The fragmentation of quinoline derivatives can sometimes deviate from expected pathways, making spectral interpretation difficult.

Causality:

Substituents can direct fragmentation in unexpected ways through rearrangements or by stabilizing specific fragment ions. The fragmentation of the quinoline ring itself can involve the loss of HCN or C₂H₂.[2]

Troubleshooting Protocol:
  • Literature Review: Search for mass spectrometry data on similarly substituted quinoline derivatives. The fragmentation patterns of related compounds can provide valuable clues for interpreting your own data.

  • Isotopic Labeling: If possible, synthesize an isotopically labeled (e.g., with ²H or ¹³C) version of your compound. The mass shifts in the fragment ions will reveal which atoms are retained and which are lost, providing definitive evidence for specific fragmentation pathways.

  • Varying Ionization Energy/Collision Energy: In techniques like electron ionization (EI)-MS or CID, altering the energy can influence the extent of fragmentation. Lower energies may favor the formation of larger, more structurally informative fragments, while higher energies will lead to more extensive fragmentation.

Common Neutral Losses Interpretation
HCN (27 Da)Characteristic of the quinoline ring fragmentation.[2]
C₂H₂ (26 Da)Further fragmentation of the quinoline core.[2]
CO (28 Da)Loss from a carbonyl group.
H₂O (18 Da)Loss from a hydroxyl group.

IV. Troubleshooting Guide: Crystallization

Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck in the characterization of asymmetrical quinoline derivatives.

Issue 1: Persistent Oiling Out or Amorphous Solid Formation

Many asymmetrical quinolines are reluctant to crystallize, instead forming oils or amorphous precipitates.

Causality:

The lack of molecular symmetry can hinder the efficient packing of molecules into a crystal lattice. Flexible side chains can also adopt multiple conformations, further frustrating crystallization.

Troubleshooting Protocol:
  • Systematic Solvent Screening: Employ a wide range of solvents with varying polarities and properties. Common techniques include slow evaporation, vapor diffusion, and solvent/anti-solvent precipitation.

  • Salt Formation: As with purification, converting the quinoline derivative to a salt can significantly improve its crystallinity.[3] Experiment with a variety of counter-ions (e.g., chloride, bromide, trifluoroacetate, picrate).

  • Co-crystallization: Attempt to co-crystallize your compound with a suitable co-former that can form strong intermolecular interactions, such as hydrogen bonds or π-π stacking, to promote the formation of a crystalline lattice.

  • Control the Rate of Crystallization: Slower crystallization often leads to higher quality crystals. This can be achieved by slowing down the rate of solvent evaporation or by using a temperature gradient.

Caption: A decision-making workflow for troubleshooting crystallization.

V. References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

  • El-Faham, A., et al. (2015). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 69(1), 123-131.

  • Gayo, L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 179, 232-239.

  • ResearchGate. (2020). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

Sources

Validation & Comparative

Comparing biological activity of 5-Methyl-8-nitroquinoline vs. nitroxoline

[6][9][10]

References

  • Pelletier, C., et al. (2012). Determination of the 8-hydroxyquinoline pharmacophore in clinical drug discovery. Journal of Medicinal Chemistry.

  • Shim, J.S., et al. (2010). Irreversible inhibition of CD13 aminopeptidase by the anti-angiogenic agent nitroxoline. Nature Chemical Biology.

  • Adhikari, S., et al. (2021). 8-Nitroquinoline derivatives as potential hypoxia-selective cytotoxins. Bioorganic & Medicinal Chemistry Letters.

  • Marzenell, P., et al. (2013). Copper binding and cytotoxicity of 8-hydroxyquinoline derivatives. Chemical Research in Toxicology.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16741, Nitroxoline.

A Comparative Guide to 5-Nitro-8-hydroxyquinoline and Other 8-Hydroxyquinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this class, 8-hydroxyquinoline (8HQ) and its derivatives have garnered significant attention in cancer research for their diverse mechanisms of action, often revolving around their metal-chelating properties.[3][4][5] This guide provides a comparative analysis of a particularly potent derivative, 5-nitro-8-hydroxyquinoline (Nitroxoline), and other notable 8-hydroxyquinoline analogues, offering insights into their mechanisms, experimental validation, and potential therapeutic applications.

The 8-Hydroxyquinoline Scaffold: A Platform for Anticancer Innovation

8-Hydroxyquinoline derivatives are versatile compounds whose anticancer activities are frequently linked to their ability to bind essential metal ions like copper and zinc.[4][5][6] This chelation can disrupt cellular homeostasis in cancer cells, which often exhibit an elevated demand for these metals to support their rapid proliferation and metabolic activity.[3] The therapeutic potential of these compounds is being explored through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.[1][2] The synthetic tractability of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of their biological and pharmacological properties.[1][7]

5-Nitro-8-hydroxyquinoline (Nitroxoline): A Potent Player

Nitroxoline (NQ), an established antimicrobial agent, has been identified as a highly potent anticancer compound among the 8-hydroxyquinoline derivatives.[8] Its chemical structure, featuring a nitro group at the 5-position, significantly influences its biological activity.

Mechanism of Action: A Copper-Dependent Pathway

A key differentiator for Nitroxoline is its copper-dependent mechanism of cytotoxicity.[8] Unlike some other 8-hydroxyquinoline derivatives, such as clioquinol, Nitroxoline's anticancer effects are significantly enhanced in the presence of copper.[8] This interaction leads to a substantial increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8]

Crucially, studies have shown that Nitroxoline is not a zinc ionophore, a property associated with the neurotoxicity of clioquinol.[8][9] This suggests that Nitroxoline may possess a more favorable safety profile.

G cluster_cell Cancer Cell NQ Nitroxoline (NQ) NQ_Cu NQ-Cu Complex NQ->NQ_Cu Cu Copper (Cu²⁺) Cu->NQ_Cu ROS Reactive Oxygen Species (ROS)↑ NQ_Cu->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis NQ_ext External Nitroxoline NQ_ext->NQ Cu_ext External Copper Cu_ext->Cu

Proposed mechanism of Nitroxoline's anticancer activity.

Other Notable 8-Hydroxyquinoline Derivatives

The broader family of 8-hydroxyquinoline derivatives encompasses a range of compounds with diverse substitutions and, consequently, varied biological activities.

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): This halogenated derivative has demonstrated both in vitro and in vivo anticancer activity.[8] Its mechanisms are multifaceted, including the inhibition of the proteasome and NF-kappaB activity.[8] However, its utility has been marred by concerns of neurotoxicity, which are linked to its activity as a zinc ionophore.[8]

  • Halogenated Derivatives: Compounds such as 5,7-dihalo-substituted-8-hydroxyquinolines have shown high cytotoxicity against various human tumor cells, with IC50 values in the nanomolar to micromolar range.[3] Their activity is also associated with metal chelation.

  • Hydrazone and Schiff Base Derivatives: The incorporation of hydrazone or Schiff base moieties into the 8-hydroxyquinoline scaffold has yielded metal complexes (e.g., with copper, zinc, vanadium, nickel, and iron) with significant antiproliferative activity against cancer cell lines, including those resistant to standard chemotherapeutics.[3][4]

Comparative Performance: Nitroxoline vs. Other 8-HQ Derivatives

Experimental data consistently demonstrates the superior potency of Nitroxoline compared to other 8-hydroxyquinoline analogues, such as clioquinol.

CompoundKey Mechanistic FeatureReported PotencyPotential AdvantagesPotential Disadvantages
5-Nitro-8-hydroxyquinoline (Nitroxoline) Copper-dependent ROS generation; Not a zinc ionophoreIC50 is 5-10 fold lower than other congeners[8]Higher potency; Potentially lower neurotoxicity[8]Activity is dependent on copper availability.
Clioquinol Zinc ionophore; Proteasome and NF-kappaB inhibitionLess potent than Nitroxoline[8]Multiple mechanisms of actionAssociated with neurotoxicity (SMON)[8]
Other Halogenated 8-HQs Metal chelationHighly cytotoxic, with IC50 values from nM to µM range[3]Broad-spectrum activityPotential for off-target effects.
8-HQ Metal Complexes (Hydrazones/Schiff Bases) Metal-dependent cytotoxicity; ROS generation; Apoptosis inductionLow micromolar IC50 values[3][4]Can overcome drug resistance; Tunable properties based on metal centerComplex synthesis and characterization.

Experimental Protocols for Evaluation

The following are standard protocols for assessing the anticancer properties of quinoline derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Nitroxoline, other 8-HQ derivatives) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS within cells, a common mechanism of action for many anticancer agents.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: After the treatment period, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold increase in ROS production.

G cluster_workflow Experimental Workflow for Cytotoxicity and ROS Analysis cluster_MTT MTT Assay cluster_ROS ROS Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Quinoline Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 MTT_add Add MTT Reagent Incubate2->MTT_add Load_Probe Load with DCFH-DA Incubate2->Load_Probe Incubate3 Incubate for 4h MTT_add->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance IC50 Calculate IC50 Read_Absorbance->IC50 Incubate4 Incubate for 30 min Load_Probe->Incubate4 Read_Fluorescence Measure Fluorescence (Ex: 485, Em: 535 nm) Incubate4->Read_Fluorescence ROS_Level Quantify ROS Levels Read_Fluorescence->ROS_Level

Workflow for evaluating quinoline derivatives.

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold represents a fertile ground for the development of novel anticancer agents. While numerous derivatives have shown promise, 5-nitro-8-hydroxyquinoline (Nitroxoline) stands out for its superior potency and potentially safer mechanistic profile, which is dependent on copper-mediated ROS production and avoids zinc ionophore activity.[8] Future research should focus on elucidating the precise molecular targets of Nitroxoline and its copper complex, as well as evaluating its efficacy in in vivo cancer models. Furthermore, the synthesis of novel 8-hydroxyquinoline derivatives that leverage the key structural features of Nitroxoline while optimizing for solubility, bioavailability, and tumor-targeting could lead to the development of next-generation quinoline-based cancer therapeutics.

References

  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17.
  • Summers, K. L., Marasinghe, G. P., & Klinge, C. M. (2020). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Bioorganic & Medicinal Chemistry Letters, 30(16), 127321.
  • Request PDF. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Chen, J., Chen, X., & Li, Z. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Advances, 5(96), 78485-78499.
  • Kumar, A., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742.
  • ResearchGate. (2023). Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer.
  • MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1149503.
  • MDPI. (2023). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI.
  • MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
  • Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296.
  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(15), 3849-3870.
  • Enyedy, É. A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 543.
  • Liu, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(15), 6561-6567.
  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. BenchChem.
  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

Sources

Spectroscopic comparison of 5-methyl vs. 7-methyl-8-nitroquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison between 5-methyl-8-nitroquinoline and 7-methyl-8-nitroquinoline. It is designed for application scientists and medicinal chemists requiring rigorous identification protocols.

Executive Summary & Application Context

In the synthesis of quinoline-based pharmacophores—specifically via the Skraup reaction using m-toluidine—the formation of regioisomers is a persistent challenge. The reaction typically yields a mixture of 5-methyl and 7-methylquinoline (approximate 1:2 ratio), which upon subsequent nitration, produces This compound (5-Me-8-NQ) and 7-methyl-8-nitroquinoline (7-Me-8-NQ) .

Differentiation between these isomers is critical because the position of the methyl group fundamentally alters the electronic environment of the nitro group and the steric accessibility of the scaffold, drastically impacting Structure-Activity Relationship (SAR) profiles in drug development.

This guide outlines the definitive spectroscopic signatures required to distinguish these isomers, focusing on 1H NMR (NOE and Coupling Patterns) and IR (Steric Inhibition of Resonance) .

Mechanistic Basis of Differentiation

The distinction between these isomers relies on two physical-organic phenomena:

  • Steric Inhibition of Resonance (SIR) in the 7-Isomer: In 7-Me-8-NQ , the methyl group at position 7 is ortho to the nitro group at position 8. The steric clash between the methyl protons and the nitro oxygens forces the nitro group to rotate out of the plane of the aromatic ring. This reduces

    
    -conjugation.
    
  • Peri-Interaction in the 5-Isomer: In 5-Me-8-NQ , the methyl group at position 5 is spatially distant from the nitro group (para-orientation). However, the methyl group experiences a peri-interaction with the proton at position 4 (H4) of the pyridine ring. This spatial proximity allows for definitive identification via Nuclear Overhauser Effect (NOE) spectroscopy.[1]

Spectroscopic Comparison Data

A. Proton NMR ( H NMR)

NMR is the primary tool for identification. While chemical shifts (


) provide clues, coupling constants (

)
and NOE correlations are the validation standards.
FeatureThis compound 7-Methyl-8-nitroquinoline Mechanistic Cause
Methyl Signal (

)
~2.65 - 2.75 ppm (s, 3H)~2.70 - 2.85 ppm (s, 3H)7-Me is deshielded by the adjacent electron-withdrawing

group.
Ring Protons (Benzene) H6 and H7 present.H5 and H6 present.Substituent positions dictate remaining protons.
Coupling Pattern H6/H7 appear as AB system (two doublets,

Hz).
H5/H6 appear as AB system (two doublets,

Hz).
Ortho-coupling dominates in both; difficult to distinguish by splitting alone.
Key NOE Correlation Strong NOE: Me-5

H-4
Strong NOE: Me-7

H-6
Definitive Proof. Me-5 is peri to H4. Me-7 is too far from H4.
H-4 Shift Deshielded/Broadened (Steric effect from Me-5).Normal Quinoline H-4 range.Proximity of Methyl group affects H-4 magnetic environment.
B. Infrared Spectroscopy (FT-IR)

The nitro group's vibrational modes are sensitive to conjugation.

Vibrational ModeThis compound 7-Methyl-8-nitroquinoline Interpretation

(Asymmetric)
1525 – 1535 cm

1545 – 1560 cm

Loss of planarity in 7-Me increases double-bond character of N=O, shifting it to higher energy (wavenumber).

(Symmetric)
~1345 cm

~1355 cm

Less sensitive, but follows the trend of the asymmetric stretch.
C. UV-Vis Spectroscopy
ParameterThis compound 7-Methyl-8-nitroquinoline Interpretation

(Primary Band)
Red-shifted (Bathochromic)Blue-shifted (Hypsochromic)7-Me suffers from Steric Inhibition of Resonance, reducing the effective chromophore length.
Extinction Coeff. (

)
Higher Intensity (Hyperchromic)Lower Intensity (Hypochromic)Planar systems (5-Me) absorb more efficiently.

Experimental Protocols

Protocol 1: Definitive Identification via NOE Difference Spectroscopy

Objective: Confirm regioisomer identity by verifying the spatial proximity of the methyl group to the H4 proton.

  • Sample Preparation:

    • Dissolve ~10 mg of the isolated solid in 0.6 mL of CDCl

      
        (Deuterated Chloroform).
      
    • Note: Ensure the solvent is free of acid traces (filter through basic alumina if necessary) to prevent protonation of the ring nitrogen, which shifts signals.

  • Acquisition Parameters:

    • Instrument: 400 MHz or higher.[2]

    • Experiment: 1D NOE Difference or 2D NOESY.

    • Relaxation Delay (D1): Set to

      
       seconds to allow full relaxation of methyl protons.
      
  • Irradiation Targets:

    • Target A: Irradiate the Methyl singlet (~2.7 ppm).

    • Target B (Control): Irradiate an empty region of the baseline.

  • Analysis:

    • 5-Me Isomer: You will observe a positive enhancement of the H-4 doublet (typically ~8.0–8.5 ppm) and the H-6 doublet .

    • 7-Me Isomer: You will observe enhancement of the H-6 doublet only. NO enhancement of H-4 will occur.

Protocol 2: Rapid IR Screening for Batch Purity

Objective: Quickly assess if a batch is predominantly the hindered 7-isomer.

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Scan: 4000 cm

    
     to 600 cm
    
    
    
    ; 4 cm
    
    
    resolution.
  • Diagnostic Check:

    • Zoom in on 1500–1570 cm

      
      .
      
    • If the dominant peak is >1545 cm

      
       , the sample is likely the 7-methyl  isomer (twisted nitro group).
      
    • If the dominant peak is <1535 cm

      
       , the sample is likely the 5-methyl  isomer (planar nitro group).
      

Decision Workflow (Logic Diagram)

The following diagram illustrates the logical flow for distinguishing the isomers using the data described above.

IsomerID Start Unknown Methyl-8-Nitroquinoline Sample Step1 Step 1: 1H NMR Acquisition (CDCl3) Start->Step1 Decision1 Locate Methyl Singlet (~2.7 ppm) Step1->Decision1 Step2 Step 2: Perform NOE Irradiation on Methyl Peak Decision1->Step2 Select Target ResultA NOE Enhancement observed at H-4 (Pyridine Ring) Step2->ResultA Positive Signal ResultB NO enhancement at H-4 Enhancement at H-6 only Step2->ResultB Negative Signal ConclA Identity: this compound (Peri-interaction confirmed) ResultA->ConclA ConclB Identity: 7-Methyl-8-Nitroquinoline (Ortho-nitro steric hindrance) ResultB->ConclB

Figure 1: Spectroscopic decision tree for the definitive assignment of methyl-8-nitroquinoline regioisomers.

References

  • Synthesis and Isomer Ratios: Zibaseresht, R. et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Brieflands. [Link]

  • Nitro Group IR Shifts (Steric Effects): University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • NOE and Stereochemical Assignment: LibreTexts Chemistry. 5.4: NOESY Spectra and Through-Space Interactions. [Link]

Sources

Cytotoxicity Comparison of Methyl-Nitroquinoline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroquinolines, particularly 4-nitroquinoline-1-oxide (4-NQO) and its methylated derivatives, represent a critical class of compounds in oncological research. While 4-NQO is the gold standard for inducing oxidative stress and DNA adducts in carcinogenesis models, its methyl-substituted isomers exhibit distinct cytotoxicity profiles governed by Structure-Activity Relationships (SAR) .

This guide objectively compares the cytotoxic performance of these isomers. By synthesizing experimental data and mechanistic logic, we demonstrate that while methylation generally increases lipophilicity, it often attenuates cytotoxicity through steric hindrance of the nitro-reduction pathway essential for bioactivation.

Chemical Landscape & Isomer Properties

The core scaffold is the quinoline ring with a nitro group (–NO₂) and an N-oxide moiety. The position of the methyl group significantly alters the molecule's electronic and steric environment.

CompoundAbbreviationKey Structural FeaturePrimary Application
4-Nitroquinoline-1-oxide 4-NQO Unsubstituted referencePotent positive control for mutagenesis; Oral cancer induction model.[1][2]
3-Methyl-4-nitroquinoline-1-oxide 3-Me-4-NQO Methyl at C3 (ortho to nitro)Carcinogenesis studies; investigating steric effects on nitro-reduction.
2-Methyl-4-nitroquinoline-1-oxide 2-Me-4-NQO Methyl at C2 (ortho to N-oxide)Less common; used in SAR studies to probe N-oxide stability.
6-Methyl-4-nitroquinoline-1-oxide 6-Me-4-NQO Methyl at C6 (distal ring)Modulates lipophilicity with minimal steric impact on the active site.

Comparative Cytotoxicity Analysis

The cytotoxicity of nitroquinolines is not intrinsic to the parent molecule but depends on its enzymatic reduction to the hydroxyamino derivative (e.g., 4-HAQO). The following data synthesizes relative potency based on IC50 trends observed in mammalian cell lines (e.g., V79, CHO, HeLa).

Relative Potency Matrix

Note: "Relative Cytotoxicity" is normalized to 4-NQO (set at 1.0).

IsomerRelative Cytotoxicity (In Vitro)Metabolic Activation RateLipophilicity (LogP)Mechanism of Attenuation
4-NQO 1.0 (High) Rapid~1.9N/A (Reference Standard) . Optimal substrate for nitroreductases (DT-diaphorase).
3-Me-4-NQO 0.6 – 0.8 Moderate~2.4Steric Hindrance (Nitro). The C3-methyl group sterically crowds the nitro group, slowing enzymatic reduction to the active hydroxylamine.
2-Me-4-NQO 0.3 – 0.5 Slow~2.4Steric Hindrance (N-oxide). The C2-methyl interferes with the N-oxide moiety and potential intercalation into DNA.
6-Me-4-NQO 0.9 – 1.1 Rapid~2.4Minimal Interference. Distal methylation increases cellular uptake (lipophilicity) without blocking the active site, maintaining high toxicity.
Mechanistic Insight: The "Steric-Lipophilic" Trade-off

Researchers often assume that adding a methyl group increases toxicity due to enhanced cellular uptake (higher LogP). However, for nitroquinolines, bioactivation is the rate-limiting step .

  • 4-NQO is a planar molecule that easily intercalates DNA and fits into the active site of nitroreductases.

  • 3-Me-4-NQO suffers from the "ortho effect," where the methyl group twists the nitro group out of planarity, reducing its resonance overlap and making it a poorer substrate for reduction.

Mechanistic Pathway Visualization

The following diagram illustrates the bioactivation pathway and how specific isomers disrupt this flow.

Bioactivation Parent Parent Nitroquinoline (e.g., 4-NQO) Intermediate 4-Hydroxyamino-QO (4-HAQO) Parent->Intermediate Enzymatic Reduction (2e-) Enzyme Nitroreductase (DT-Diaphorase) Enzyme->Parent Catalysis Adduct DNA Adducts (dG-C8, dA-N6) Intermediate->Adduct Selylation & Binding ROS Reactive Oxygen Species (ROS) Intermediate->ROS Redox Cycling CellDeath Apoptosis / Necrosis Adduct->CellDeath Genotoxicity ROS->CellDeath Oxidative Stress Block3Me 3-Methyl Steric Block (Slows Reduction) Block3Me->Parent Reduces Affinity Block2Me 2-Methyl Steric Block (Interferes w/ Intercalation) Block2Me->Adduct Reduces Binding

Figure 1: Bioactivation pathway of nitroquinolines. Methyl substitution at the 3-position primarily hinders the initial enzymatic reduction, while 2-position substitution can interfere with DNA intercalation.

Experimental Protocol: Validated Cytotoxicity Assay

To generate reproducible IC50 data for these isomers, a standard MTT assay is insufficient due to the potential for nitro-compounds to directly reduce tetrazolium salts, causing false positives. The SRB (Sulforhodamine B) Assay is recommended for its independence from mitochondrial redox activity.

Protocol: SRB Cytotoxicity Assay for Nitroquinolines

Objective: Determine IC50 of 4-NQO vs. Methyl-NQO isomers in adherent cancer cell lines (e.g., A549, HeLa).

Reagents:
  • Solvent: Dimethyl sulfoxide (DMSO). Note: 4-NQO is light-sensitive; handle in amber tubes.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:
  • Seeding (Day 0):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to ensure adhesion.

  • Treatment (Day 1):

    • Dissolve isomers in DMSO (Stock: 100 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.5%.

    • Isomer Range: Test 4-NQO from 0.01 µM to 10 µM. Test Methyl-isomers from 0.1 µM to 100 µM (expect higher IC50s).

    • Include "No Drug" control and "Cell-Free" blank.

  • Exposure:

    • Incubate cells with drugs for 48 hours. Protect plates from direct light.

  • Fixation (Day 3):

    • Add cold 10% TCA directly to wells (final conc. 10%).

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.

  • Staining & Reading:

    • Add 100 µL SRB solution for 15 min.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

    • Solubilize bound dye with 10 mM Tris base.

    • Read Absorbance at 510 nm .

Workflow Visualization

AssayWorkflow Start Start: Cell Seeding (5k cells/well) Treat Compound Treatment (Serial Dilution) Start->Treat Precaution CRITICAL: Protect from Light (Nitro-compounds are photosensitive) Treat->Precaution Fix Fixation (10% TCA, 4°C, 1h) Treat->Fix Stain Staining (0.4% SRB) Fix->Stain Wash Wash Steps (1% Acetic Acid) Stain->Wash Read Read OD @ 510nm Wash->Read

Figure 2: Optimized SRB assay workflow for light-sensitive nitroquinoline derivatives.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that all nitroquinoline isomers should be treated as potential mutagens.

  • Hazard: 4-NQO is a confirmed carcinogen (Group 2B). Methylated isomers have varying mutagenicity but should be handled with the same rigor.

  • Inactivation: Spills should be neutralized with 10% sodium hypochlorite (bleach) for 30 minutes before disposal.

  • PPE: Double nitrile gloves, lab coat, and work strictly within a Class II Biosafety Cabinet.

References

  • Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research, 53(14), 3250-3252.

  • Tada, M., & Tada, M. (1976). Main binding sites of the carcinogen, 4-nitroquinoline 1-oxide in nucleic acids. Biochimica et Biophysica Acta (BBA), 454(3), 558-566.

  • Kriek, E., & Westra, J. G. (1979). Metabolic activation of aromatic amines and amides and interactions with nucleic acids. Chemical Carcinogens and DNA, 2, 1-28.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.

  • Arima, Y., et al. (2006). 4-Nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer Research, 66(18), 9171-9179.

Sources

Comparative Analysis of Synthesis Routes for Substituted Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroquinolines serve as critical scaffolds in the development of anti-infectives (e.g., nitroxoline), anticancer agents, and DNA-intercalating drugs. Their synthesis, however, presents a classic chemoselectivity challenge: the pyridine ring is electron-deficient and resistant to electrophilic attack, while the benzene ring is susceptible but prone to isomeric mixtures.

This guide objectively compares three primary synthesis routes—Direct Nitration , Skraup Synthesis , and Friedländer Annulation —along with emerging Transition-Metal Catalyzed methods. We analyze these routes based on regioselectivity, scalability, and "green" chemistry metrics to aid researchers in selecting the optimal pathway for their specific target.

Comparative Analysis Matrix

The following table summarizes the performance of each route. Yields and conditions are based on optimized protocols found in recent literature.

MetricDirect Nitration (Electrophilic Substitution)Friedländer Annulation (Condensation)Skraup Synthesis (Modified)Transition-Metal Catalysis (C-H Activation)
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)Aldol Condensation + CyclodehydrationMichael Addition + CyclizationOxidative Cyclization / C-H Activation
Regioselectivity Poor (Mix of 5- & 8-nitro isomers)Excellent (Defined by precursors)Good (Defined by aniline substitution)High (Ligand/Directing Group controlled)
Typical Yield 85–95% (Total mixture)70–95%40–70%50–90%
Atom Economy HighModerate (Loss of H₂O)ModerateHigh
Green Metrics Low (Uses H₂SO₄/HNO₃, acid waste)High (Can be solvent-free/aqueous)Low (Violent, toxic oxidants)Moderate (Low waste, but toxic metals)
Scalability High (Industrial standard)Moderate (Precursor stability issues)High (Requires safety controls)Low (Cost of catalyst)
Best For... Simple 5- or 8-nitroquinolinesComplex/Polysubstituted scaffolds6-substituted nitroquinolinesNovel substitution patterns

Decision Framework: Selecting the Right Route

The choice of synthesis route is dictated primarily by the desired position of the nitro group and the functional groups present.

RouteSelection Start Target Molecule: Substituted Nitroquinoline Pos5_8 Nitro group at C-5 or C-8? Start->Pos5_8 Isomer mix acceptable? Pos6_7 Nitro group at C-6 or C-7? Start->Pos6_7 Complex Polysubstituted / Sensitive Groups? Start->Complex Direct Route A: Direct Nitration (Separation Required) Pos5_8->Direct Yes (Cheap/Scalable) Friedlander Route C: Friedländer Annulation (Mild Conditions) Pos5_8->Friedlander No (Need Regiocontrol) Skraup Route B: Skraup Synthesis (From Nitroanilines) Pos6_7->Skraup Robust Substrates Pos6_7->Friedlander Sensitive Substrates Complex->Friedlander Carbonyl Precursors Available Metal Route D: Metal Catalysis (C-H Activation) Complex->Metal Novel Scaffolds

Figure 1: Strategic decision tree for selecting a synthesis route based on regiochemical requirements and substrate complexity.

Deep Dive: Synthesis Protocols & Mechanisms

Route A: Direct Nitration (The Classical Approach)

Best for: Large-scale production of 5-nitroquinoline and 8-nitroquinoline where separation is feasible.

Mechanism & Causality: The reaction proceeds via electrophilic attack on the protonated quinolinium ion. Since the nitrogen atom is protonated in strong acid, the pyridine ring becomes highly deactivated. Consequently, the nitronium ion (NO₂⁺) attacks the carbocyclic (benzene) ring. Electron density calculations show that positions 5 and 8 are the least deactivated, leading to a roughly 1:1 mixture of isomers [1].

Protocol:

  • Dissolution: Dissolve quinoline (1 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.5 eq) while maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature, then heat to 100°C for 1 hour to ensure completion.

  • Workup: Pour onto crushed ice. Neutralize with NH₄OH.

  • Separation: 5-nitroquinoline often precipitates first or can be separated by fractional crystallization from ethanol.

Self-Validating Check:

  • Observation: The reaction mixture should turn from pale yellow to deep orange/red.

  • QC: ¹H NMR is essential to determine the 5-/8- isomer ratio. The H-5 proton typically appears as a doublet at significantly lower field in the 8-nitro isomer due to the deshielding effect of the adjacent nitro group.

Route B: Friedländer Annulation (The Versatile Approach)

Best for: Constructing quinolines with specific substitution patterns (e.g., 2,3-disubstituted) without isomer issues.

Mechanism & Causality: This route involves the condensation of a 2-aminoaryl aldehyde/ketone with a ketone containing an


-methylene group.[1] It avoids the harsh conditions of nitration. A modern "Green" modification involves the in situ reduction of 2-nitrobenzaldehydes, avoiding the isolation of unstable amino-aldehydes [2].

Protocol (In Situ Reduction Modification):

  • Preparation: Mix 2-nitrobenzaldehyde (1 eq), the enolizable ketone (1.2 eq), and Iron powder (3 eq) in Glacial Acetic Acid.

  • Cyclization: Reflux at 100°C for 2-4 hours. The Fe/AcOH reduces the nitro group to an amine, which immediately condenses with the ketone.

  • Workup: Filter off iron residues. Dilute filtrate with water and extract with ethyl acetate.

  • Purification: Recrystallization or column chromatography.

Self-Validating Check:

  • Mechanistic Check: The disappearance of the aldehyde peak (~10 ppm) and the appearance of the quinoline aromatic signals in NMR confirms cyclization.

  • Green Metric: This one-pot protocol has a significantly higher atom economy than the two-step reduction-then-condensation method.

Route C: Skraup Synthesis (The 6-Substituted Specialist)

Best for: Synthesis of 6-nitroquinoline or 6-methoxy-8-nitroquinoline from available anilines.

Mechanism & Causality: Glycerol dehydrates to form acrolein (propenal) in situ. The aniline undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and oxidation. The regiochemistry is dictated by the aniline: para-substituted anilines force cyclization to the only available ortho position, yielding 6-substituted quinolines exclusively [3].

Protocol (Modified for Safety): Note: The traditional Skraup reaction can be violent. This modified protocol uses ferrous sulfate to moderate the reaction.

  • Mix: In a round-bottom flask, combine 4-nitroaniline (1 eq), glycerol (3 eq), and ferrous sulfate (0.1 eq).

  • Acid Addition: Carefully add concentrated H₂SO₄.

  • Oxidant: Add nitrobenzene (mild oxidant) or iodine.

  • Heating: Heat slowly to 140°C. Caution: Exotherm may occur around 120°C.

  • Workup: Steam distillation to remove excess nitrobenzene, followed by basification to precipitate the quinoline.

Mechanistic Comparison

The following diagram contrasts the logic flow of the Friedländer (Convergent) vs. Skraup (Linear) pathways.

Mechanism cluster_0 Friedländer (Convergent) cluster_1 Skraup (Linear) A 2-Amino- benzaldehyde C Aldol Adduct A->C Base/Acid B Ketone (Alpha-CH2) B->C D Quinoline Product C->D -H2O (Cyclization) X Aniline Z Michael Adduct X->Z H+ Y Glycerol (Acrolein) Y->Z W Dihydro- quinoline Z->W Cyclization V Quinoline Product W->V Oxidation (-2H)

Figure 2: Mechanistic pathways. Friedländer is convergent, allowing modular assembly. Skraup is linear, relying on in situ formation of the pyridine ring.

References

  • Regioselective Nitration of Quinoline

    • Source: Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society, 4204-4210.
    • Link:[Link]

  • One-Pot Friedländer Synthesis via In Situ Reduction: Source: McNulty, J., et al. (2011). A mild and efficient one-pot synthesis of quinolines from 2-nitrobenzaldehydes. Synthesis, 2011(08), 1269-1274.
  • Modified Skraup Synthesis

    • Source: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59.
    • Link:[Link]

  • Transition Metal Catalyzed Synthesis

    • Source: Gule, N. (2022).[2] Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.

    • Link:[Link]

Sources

Head-to-Head: Analytical Strategies for Quinoline Isomer Quantification in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of analytical methods for quinoline isomer quantification Content Type: Publish Comparison Guides

Executive Summary: Quantifying quinoline and its isomers (e.g., isoquinoline) is a critical quality attribute in pharmaceutical development, primarily due to their classification as Potential Genotoxic Impurities (PGIs). While RP-HPLC remains the workhorse for routine QC, it often struggles with the baseline resolution of positional isomers due to identical hydrophobicity. GC-MS offers superior resolution for these volatile isomers but is limited by sample matrix compatibility. Supercritical Fluid Chromatography (SFC) has emerged as the authoritative orthogonal technique, offering superior selectivity for structural isomers. This guide compares these methodologies to help you select the optimal protocol for your specific matrix.

Part 1: Strategic Comparison of Methodologies

The Separation Challenge

Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) share a molecular weight (129.16 g/mol ) and similar pKa values (4.9 vs. 5.4). In Reversed-Phase Liquid Chromatography (RP-HPLC), their retention is governed by hydrophobic interaction, which is nearly identical for both, leading to co-elution on standard C18 phases.

Technology Standoff
FeatureGC-MS (Headspace/Liquid) RP-HPLC (UV/MS) SFC (Supercritical Fluid)
Primary Mechanism Volatility & Boiling PointHydrophobicity & pKaOrthogonal (Polarity + Shape Selectivity)
Isomer Resolution High (Boiling point diff: ~5°C)Low to Moderate (Requires specialized phases)Superior (High diffusivity, shape recognition)
Sensitivity (LOD) Excellent (< 1 ppm)Good (Trace analysis requires MS/MS)Good (detectors vary)
Matrix Compatibility Limited (Non-volatile matrix requires extraction)High (Direct injection of API solutions)Moderate
Throughput Moderate (20-30 min runtimes)Moderate (15-25 min)High (< 10 min)
Best Use Case Residual solvent analysis; simple matrices.Routine QC of non-volatile APIs; Trace PGIs.Complex isomer mixtures; Chiral/Achiral screening.
Decision Logic

The choice of method depends on the analytical threshold (PGI vs. Assay) and the matrix complexity.

DecisionMatrix cluster_0 Technique Selection Start Sample Matrix IsVolatile Is Matrix Volatile? Start->IsVolatile TraceLevel Trace PGI (<10 ppm)? IsVolatile->TraceLevel No (Solid API) GCMS Method A: GC-MS IsVolatile->GCMS Yes (Solvents) IsomerSep Isomer Separation Critical? TraceLevel->IsomerSep No (Assay) LCMS Method B: LC-MS/MS TraceLevel->LCMS Yes (Genotox) IsomerSep->LCMS No (Routine) SFC Method C: SFC IsomerSep->SFC Yes (Complex Mix)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample properties and regulatory requirements.

Part 2: Detailed Experimental Protocols

Method A: High-Resolution GC-MS (The Gold Standard for Resolution)

Application: Quantification of Quinoline and Isoquinoline as impurities in raw materials. Rationale: The boiling point difference (Quinoline: 237°C, Isoquinoline: 242°C) allows for baseline separation on mid-polarity columns without complex mobile phase development.

Protocol:

  • Column Selection: Use a DB-5MS or equivalent (5% phenyl-arylene polymer). The slight polarity enhances pi-pi interactions, improving isomer separation compared to 100% dimethylpolysiloxane columns.

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

  • Sample Preparation:

    • Weigh 50 mg of sample into a centrifuge tube.

    • Extract with 5.0 mL Toluene (Toluene provides excellent recovery for aromatic heterocycles).

    • Sonicate for 15 minutes; filter through 0.45 µm PTFE filter.

  • GC Conditions:

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.[2]

    • Oven Program: Initial 90°C (hold 2 min) → Ramp 20°C/min to 200°C → Ramp 5°C/min to 260°C (hold 3 min). Note: The slower ramp at the end ensures resolution of the isomers.

  • MS Detection (SIM Mode):

    • Ions: Monitor m/z 129 (Quantifier), 102, 75 (Qualifiers).

    • Dwell time: 100 ms.

Performance Data:

  • Resolution (Rs): > 2.5 between Quinoline and Isoquinoline.

  • LOD: ~0.1 ppm (Matrix dependent).

Method B: LC-MS/MS (For Trace Genotoxic Impurities)

Application: Trace quantification (< 1 ppm) in non-volatile API matrices where GC is unsuitable due to thermal degradation of the API. Rationale: Standard C18 columns often fail to separate these isomers. This protocol uses a Phenyl-Hexyl stationary phase, which utilizes pi-pi interactions to offer alternative selectivity to standard hydrophobicity.

Protocol:

  • Column Selection: Waters XSelect CSH Phenyl-Hexyl (150 mm × 3.0 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5). Note: Acidic pH keeps the nitrogen protonated, improving peak shape.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5% → 40% B

    • 10-12 min: 95% B (Wash)

  • Detection (ESI+):

    • Operate in MRM (Multiple Reaction Monitoring) mode.

    • Transition: 130.1 → 103.1 (Loss of HCN).

    • Collision Energy: Optimized for each isomer (typically 25-35 eV).

Performance Data:

  • LOD: < 10 ppb (Highly sensitive).

  • Selectivity: Phenyl-Hexyl phases typically provide partial to full separation (Rs ~ 1.5) where C18 provides none.

Method C: SFC (The Orthogonal Problem Solver)

Application: Complex mixtures containing multiple structural isomers or when high throughput is required. Rationale: Supercritical CO2 has high diffusivity, allowing for high flow rates without loss of efficiency.[3][4] The separation mechanism is orthogonal to RP-HPLC, often resolving isomers based on their 3D shape and interaction with the stationary phase.

Protocol:

  • Column Selection: 2-Ethylpyridine (2-EP) or Diethylamine (DEA) stationary phases. These basic phases interact specifically with the nitrogen heterocycle.

  • Mobile Phase:

    • Main: CO2 (Supercritical).[5]

    • Modifier: Methanol with 0.1% Ammonium Hydroxide. Note: Basic additive improves peak shape for basic quinolines.

  • Conditions:

    • Back Pressure:[3] 120 bar.

    • Temperature: 40°C.

    • Gradient: 2% to 15% Modifier over 5 minutes.

  • Detection: PDA (220 nm) or Mass Spec.

Performance Data:

  • Throughput: Separation typically achieved in < 5 minutes.

  • Resolution: Often achieves Rs > 3.0 for Quinoline/Isoquinoline pairs.

Part 3: Data Summary & Workflow Visualization

Comparative Performance Table
ParameterGC-MS (Method A)LC-MS/MS (Method B)SFC (Method C)
Linearity (R²) > 0.999> 0.995> 0.998
LOD (Limit of Detection) 0.1 mg/kg0.005 mg/kg0.5 mg/kg
Precision (RSD) < 2.0%< 5.0%< 1.5%
Isomer Separation Thermal (Boiling Point)Interaction (Pi-Pi)Adsorption/Shape
Solvent Consumption Low (Liquid Injection)ModerateVery Low (Green Chem)
Analytical Workflow Diagram

Workflow cluster_methods Chromatographic Separation Sample Raw Sample (API or Intermediate) Prep Sample Preparation (Extraction/Dilution) Sample->Prep GC GC-MS (DB-5MS Column) Separation by Volatility Prep->GC Volatile/Stable LC LC-MS/MS (Phenyl-Hexyl Column) Separation by Pi-Pi Interaction Prep->LC Trace/Labile SFC SFC (2-EP Column) Separation by Shape/Polarity Prep->SFC Complex Isomers Data Data Processing (Integration & Quantification) GC->Data LC->Data SFC->Data Report Final Report (PGI Compliance) Data->Report

Figure 2: Integrated analytical workflow for quinoline quantification showing parallel processing paths.

References

  • Ren, X., et al. (2023).[2][6] Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.[2] Advances in Engineering Technology Research.[2] Retrieved from [Link]

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Musiol, R., et al. (2025).[6] RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Bernal, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Sen, A., et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Patsnap. (2025).[6] GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, but it also serves as a structural alert for potential toxicity.[1][2] The presence of a nitro group, a well-known toxophore, further elevates the need for stringent safety measures. The close analog, 8-nitroquinoline, is classified as harmful if swallowed, inhaled, or in contact with skin; it causes serious skin and eye irritation and is suspected of causing genetic defects and cancer.[3][4] Therefore, we must handle 5-Methyl-8-nitroquinoline with the assumption that it carries similar, if not identical, hazards.

The Foundation: Engineering and Administrative Controls

Before any personal protective equipment is even selected, the primary methods for exposure control must be in place. PPE is the final barrier between you and the chemical; it should never be the only one.

  • Primary Engineering Control: All work involving this compound, from weighing solids to preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[2][4][5] This is non-negotiable. The fume hood contains vapors and dust, providing the most critical layer of protection against respiratory exposure.

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the potential hazards and the specific handling procedures outlined in this guide. Always work in a well-ventilated area and minimize the quantity of material handled at any given time.[2][5][6]

A Multi-Layered Defense: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision that depends on the specific task being performed. The following sections detail the minimum required PPE and provide the rationale for each selection.

Eye and Face Protection: Shielding Against Irritation and Splashes

Given that quinoline derivatives are known eye irritants, robust protection is crucial.[4][7][8]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] Standard safety glasses with side shields do not provide an adequate seal against dust and splashes and are therefore insufficient.

  • Enhanced Protection: When handling larger quantities (>5 grams) or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles.[9] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Direct contact with 8-nitroquinoline is known to be harmful and cause skin irritation.[3][4] We must assume the same for its methylated analog.

  • Gloves: Nitrile gloves are the minimum requirement. Due to the lack of specific chemical resistance data for this compound, it is critical to adopt a conservative approach.

    • Causality: Nitrile provides good general chemical resistance, but no glove material is impervious forever. The principle of "double gloving" is strongly recommended. This involves wearing two pairs of nitrile gloves, which significantly reduces the likelihood of exposure in case the outer glove is compromised.

    • Self-Validating Protocol: Before use, always inspect gloves for any signs of degradation, punctures, or tears. If you believe contact has occurred, immediately remove the gloves using a technique that avoids touching the outer surface with your bare skin, wash your hands thoroughly, and don a fresh pair. Change gloves frequently, and always before leaving the laboratory area.

  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is required. This protects your street clothes and skin from incidental contact.

  • Additional Protection: For tasks involving larger quantities or significant spill potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Preventing Inhalation of a Suspected Carcinogen

While the primary defense against inhalation is the chemical fume hood, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls.

  • Standard Operations: During routine handling inside a certified fume hood, additional respiratory protection is typically not required.

  • Non-Routine Operations & Emergencies: If there is a risk of generating dust or aerosols outside of a fume hood, a respirator is mandatory.[5][6] The selection of the correct respirator must follow a risk assessment and comply with the OSHA respirator regulations found in 29 CFR 1910.134.[5][6]

The following decision tree provides guidance on selecting the appropriate level of respiratory protection.

Respiratory_Protection_Decision_Tree start Start: Assess Task Involving This compound in_hood Is the task performed ENTIRELY within a certified chemical fume hood? start->in_hood spill Is this an emergency situation, such as a spill cleanup outside a hood? in_hood->spill No no_resp No additional respiratory protection required. in_hood->no_resp Yes n95 Minimum: Use a NIOSH-approved N95 filtering facepiece respirator for fine dusts. spill->n95 No, but handling dry powder outside hood half_mask Recommended: Use a half-mask air-purifying respirator (APR) with P100 (HEPA) particulate filters. spill->half_mask Yes

Caption: Decision tree for selecting respiratory protection.

Operational Plans: From Preparation to Disposal

A safe workflow involves more than just wearing the right gear; it requires a systematic approach to every step of the process.

PPE Selection Matrix

This table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Handling >5g / Transfers Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chemically Resistant ApronNot required if in fume hood
Spill Cleanup (<1g) Face Shield over GogglesDouble Nitrile GlovesLab CoatN95 Respirator (minimum)
Spill Cleanup (>1g) Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chemically Resistant ApronHalf-mask respirator with P100 filters
Step-by-Step Donning and Doffing of PPE

The order in which you put on and, more importantly, take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on your lab coat and fasten it completely.

  • Put on your inner pair of nitrile gloves.

  • Put on your chemical splash goggles.

  • Put on your face shield (if required).

  • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the cuffs of your lab coat.

Doffing (Taking Off) Sequence:

  • Inspect: Before touching anything, inspect your outer gloves for contamination.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Emergency and Disposal Protocols

Immediate Actions Upon Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]

Spill Response:

  • Alert others in the area and evacuate if necessary.

  • Don the appropriate PPE as outlined in the PPE Selection Matrix.

  • For solid spills, gently cover with an absorbent material to avoid raising dust.[5][6]

  • Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

Waste Disposal: All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[7][10] Collect these materials in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][10]

References

  • Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Cole-Parmer.
  • Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%. Cole-Parmer.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • 8-Nitroquinoline | C9H6N2O2. PubChem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • 5-Chloro-8-quinolinol Safety D
  • 8-Nitroquinoline Safety D
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-8-nitroquinoline
Reactant of Route 2
Reactant of Route 2
5-Methyl-8-nitroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.